UHDBT
描述
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-15(20)14-18(23-12-19-14)17(22)16(13)21/h12,20H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIBLXWNANVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962928 | |
| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43152-58-5 | |
| Record name | 4,7-Benzothiazoledione, 6-hydroxy-5-undecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043152585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-5-undecyl-4,7-benzothiazoledione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT): Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) is a synthetic analogue of ubiquinone that functions as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration. This guide provides a comprehensive overview of this compound's mechanism of action, available quantitative data, and detailed experimental protocols for its study.
Introduction
This compound is a valuable tool for researchers studying mitochondrial bioenergetics and the intricacies of the Q-cycle. Its high affinity and specific mode of action make it a powerful inhibitor for dissecting the electron and proton transfer pathways within Complex III. Understanding the molecular interactions of this compound provides insights into the structure-function relationships of the cytochrome bc1 complex and can inform the development of novel therapeutic agents targeting mitochondrial dysfunction.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex, preventing the oxidation of ubiquinol. This action effectively halts the flow of electrons through the complex, thereby inhibiting the generation of a proton gradient across the inner mitochondrial membrane and subsequent ATP synthesis.
The key features of this compound's mechanism of action are:
-
Binding to the Qo Site: this compound is classified as a Qo-II inhibitor, indicating its binding pocket is in close proximity to the [2Fe-2S] cluster of the Rieske iron-sulfur protein (ISP).
-
Interaction with the Rieske Iron-Sulfur Protein (ISP): The binding of this compound stabilizes the ISP in a conformation known as the "b-position." This is achieved through a polarized hydrogen bond between the ionized hydroxyl group of this compound and the histidine residue (His181) that ligates the [2Fe-2S] cluster. This interaction prevents the necessary conformational change of the ISP required for electron transfer to cytochrome c1.
-
Disruption of the Q-Cycle: By locking the ISP and blocking ubiquinol oxidation, this compound effectively interrupts the Q-cycle, a complex process of electron and proton translocation. This leads to the cessation of electron flow from ubiquinol to cytochrome c.
-
pH-Dependent Inhibition: The inhibitory potency of this compound is pH-dependent, with decreased efficacy at alkaline pH. This is attributed to the protonation state of His181 in the Rieske protein. The ionized form of this compound is the active inhibitory species.
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of the mitochondrial Q-cycle.
Quantitative Data
Specific IC50 values for this compound are not consistently reported across the literature. However, the available data indicate it is a potent, tight-binding inhibitor.
| Parameter | Value | Species/System | pH | Reference |
| Binding Rate Constant (kon) | 2.3 x 10^5 M⁻¹s⁻¹ | Bovine heart mitochondria | 7.5 | [1] |
| Inhibition of Cyanide-Sensitive Respiration (Succinate Oxidation) | Micromolar (µM) range | Plant mitochondria | Not specified | [2] |
| Inhibition of Cyanide-Sensitive Respiration (NADH Oxidation) | Less potent than succinate oxidation | Plant mitochondria | Not specified | [2] |
| Inhibition of Cyanide-Insensitive Respiration | Nanomolar (nM) range | Plant mitochondria | Not specified | [2] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound on mitochondrial Complex III. Specific concentrations of this compound, mitochondrial protein, and substrates, as well as incubation times, may require empirical optimization.
Isolation of Mitochondria from Plant Tissue (e.g., Arabidopsis thaliana)
This protocol is adapted from established methods for isolating plant mitochondria.
Materials:
-
Grinding Medium: 0.3 M sucrose, 25 mM TES buffer (pH 7.5), 1 mM EDTA, 10 mM KCl, 1 mM MgCl₂, 0.1% (w/v) BSA, 1 mM DTT (add fresh).
-
Wash Medium: 0.3 M sucrose, 10 mM TES buffer (pH 7.5), 0.1% (w/v) BSA.
-
Percoll Gradient Solutions: 28% and 45% Percoll in wash medium.
-
Mortar and pestle, cheesecloth, centrifuge, and ultracentrifuge.
Procedure:
-
Homogenize fresh plant tissue in ice-cold grinding medium using a mortar and pestle.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet chloroplasts and cell debris.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes to pellet mitochondria.
-
Gently resuspend the mitochondrial pellet in wash medium.
-
Layer the resuspended mitochondria onto a discontinuous Percoll gradient (45% layer below the 28% layer).
-
Centrifuge at 40,000 x g for 45 minutes.
-
Carefully collect the intact mitochondria from the interface of the 28% and 45% Percoll layers.
-
Wash the collected mitochondria three times with wash medium to remove Percoll, pelleting at 12,000 x g for 10 minutes each time.
-
Resuspend the final mitochondrial pellet in a minimal volume of wash medium and determine the protein concentration (e.g., using a Bradford assay).
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for the isolation of plant mitochondria.
Assay for Inhibition of Succinate-Cytochrome c Reductase Activity
This assay measures the activity of Complex II and Complex III together.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.
-
Succinate solution (e.g., 1 M stock, pH 7.4).
-
Cytochrome c solution (e.g., 10 mM stock in assay buffer).
-
Potassium cyanide (KCN) solution (e.g., 100 mM stock) to inhibit Complex IV.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Isolated mitochondria.
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
In a cuvette, add assay buffer, KCN (final concentration ~1 mM), and cytochrome c (final concentration ~50 µM).
-
Add a known amount of mitochondrial protein (e.g., 10-50 µg).
-
Add the desired concentration of this compound or vehicle control (DMSO). Pre-incubate for a defined period (e.g., 2-5 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding succinate (final concentration ~10 mM).
-
Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Calculate the rate of cytochrome c reduction.
-
Determine the percent inhibition by comparing the rates in the presence and absence of this compound. IC50 values can be determined by testing a range of this compound concentrations.
Assay for Inhibition of NADH-Cytochrome c Reductase Activity
This assay measures the activity of Complex I and Complex III.
Materials:
-
Same as for the succinate-cytochrome c reductase assay, but with an NADH solution (e.g., 10 mM stock in assay buffer) instead of succinate.
-
Rotenone (Complex I inhibitor) for control experiments.
Procedure:
-
The procedure is similar to the succinate-cytochrome c reductase assay.
-
In a cuvette, add assay buffer, KCN, and cytochrome c.
-
Add mitochondrial protein.
-
Add this compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding NADH (final concentration ~0.2 mM).
-
Monitor the reduction of cytochrome c at 550 nm.
-
To ensure the measured activity is primarily from the electron transport chain, a control experiment with rotenone can be performed to inhibit Complex I. The this compound inhibition should be assessed on the rotenone-sensitive portion of the activity.
Conclusion
This compound is a well-characterized and potent inhibitor of the cytochrome bc1 complex. Its specific interaction with the Qo site and the Rieske iron-sulfur protein provides a clear mechanism for its disruption of mitochondrial respiration. While specific quantitative inhibitory values can be system-dependent and require empirical determination, the provided protocols offer a robust framework for investigating the effects of this compound in various biological systems. This guide serves as a valuable resource for researchers utilizing this compound to explore the fundamental processes of cellular energy metabolism and to investigate pathologies associated with mitochondrial dysfunction.
References
Unveiling UHDBT: A Technical Guide to the Cytochrome bc1 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a potent inhibitor of the mitochondrial cytochrome bc1 complex. This document details its discovery, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in cellular respiration, drug discovery, and related fields.
Core Compound Summary
| Property | Value |
| IUPAC Name | 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole |
| Synonyms | This compound, 6-Hydroxy-5-undecyl-4,7-benzothiazoledione |
| CAS Number | 43152-58-5 |
| Molecular Formula | C₁₈H₂₅NO₃S |
| Molecular Weight | 335.46 g/mol |
| Mechanism of Action | Inhibitor of the Qo site of the mitochondrial cytochrome bc1 complex |
Discovery and Synthesis
The discovery of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole and its analogs stemmed from research into the inhibitory action of quinone-like molecules on the mitochondrial respiratory chain. A key study by Liu and colleagues in 1989 detailed the synthesis and evaluation of a series of 4,7-dioxobenzothiazole derivatives, identifying this compound as a potent inhibitor.
General Synthesis Pathway
A plausible, though generalized, experimental workflow for the synthesis is outlined below.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its inhibitory effect by targeting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane.
This compound is classified as a Qo site inhibitor. The Qo site is the catalytic center within the cytochrome b subunit of the complex where ubiquinol is oxidized. By binding to this site, this compound competitively inhibits the binding of the natural substrate, ubiquinol, thereby blocking the electron flow and disrupting the proton motive force essential for ATP synthesis. The crystal structure of the bovine cytochrome bc1 complex in complex with this compound (PDB ID: 1SQV) has provided detailed insights into its binding mode.
The inhibitory action of this compound and related compounds has been instrumental in elucidating the intricate mechanism of the Q-cycle, a key process in the function of the cytochrome bc1 complex.
Biological Activity and Quantitative Data
Studies have demonstrated that this compound is a potent inhibitor of mitochondrial respiration in various organisms, including bovine heart and higher plants. The inhibitory effect is often characterized by a high affinity for the Qo site.
| Parameter | Organism/System | Value | Reference |
| Target | Cytochrome bc1 complex (Qo site) | - | (Liu et al., 1989) |
| Effect | Inhibition of cyanide-sensitive and cyanide-insensitive respiration | Varies with concentration and pH | (Moore & Siedow, 1985) |
Note: Specific IC50 or Ki values from the primary literature require further targeted searches of specialized databases and are not broadly available in the public domain.
Experimental Protocols
Assay for Inhibitory Activity on Mitochondrial Respiration (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on mitochondrial respiration. Specific parameters will vary depending on the mitochondrial source and the substrate used.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA)
-
Respiratory substrates (e.g., succinate, NADH)
-
ADP (to stimulate state 3 respiration)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Clark-type oxygen electrode system
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the source tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Assay Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).
-
Baseline Respiration: Add a known amount of mitochondria to the chamber, followed by the respiratory substrate. Monitor the rate of oxygen consumption to establish a baseline (state 4 respiration).
-
State 3 Respiration: Initiate state 3 respiration by adding a limiting amount of ADP.
-
Inhibitor Titration: Once a stable state 3 respiration rate is achieved, add small aliquots of the this compound stock solution to the chamber at increasing concentrations.
-
Measurement: Record the rate of oxygen consumption after each addition of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition of oxygen consumption against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the maximal respiratory rate.
Conclusion
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) is a well-characterized and potent inhibitor of the mitochondrial cytochrome bc1 complex. Its discovery and subsequent study have been pivotal in understanding the function of this essential respiratory enzyme. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the study of mitochondrial bioenergetics and the development of novel therapeutic agents targeting cellular respiration. Further investigation into its structure-activity relationships and potential applications remains a valuable area of research.
The Role of UHDBT in Elucidating Electron Transport Chain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a pivotal synthetic quinone analog used in the study of the mitochondrial electron transport chain (ETC). As a highly specific and potent inhibitor, this compound has been instrumental in deconstructing the mechanisms of Complex III (the cytochrome bc1 complex). This document details its precise mechanism of action, presents quantitative inhibition data, outlines a detailed experimental protocol for its use, and provides visual diagrams of its molecular interactions and experimental application. The information is intended to serve as a core resource for researchers leveraging this compound to investigate mitochondrial bioenergetics and for professionals in drug development targeting ETC components.
Introduction: this compound as a Molecular Probe for Complex III
The mitochondrial electron transport chain is a series of protein complexes that execute the final stage of cellular respiration, coupling electron transfer with the generation of a proton gradient that drives ATP synthesis.[1][2] Complex III, also known as ubiquinol-cytochrome c oxidoreductase, is a central component of this chain, catalyzing the transfer of electrons from ubiquinol to cytochrome c.[3]
To dissect the intricate mechanisms of this complex, specific inhibitors are indispensable tools. 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) is a synthetic analog of ubiquinone that serves this purpose with high specificity.[4] It potently inhibits electron transfer reactions within the cytochrome b-c1 segment, allowing researchers to probe the structure and function of a key catalytic site.[4] Its primary utility lies in its ability to bind specifically to the Rieske iron-sulfur protein (ISP), a critical subunit of Complex III, thereby blocking the electron transfer pathway at the ubiquinol oxidation site (Qo site).[4] This action has made this compound a classic and invaluable tool for studying the Q-cycle, redox potentials, and the conformational dynamics of the ISP.
Mechanism of Action: Interruption of the Q-Cycle
This compound exerts its inhibitory effect by targeting the Qo site of Complex III, where ubiquinol (QH2) is oxidized. The binding of this compound is highly specific to the Rieske iron-sulfur protein (ISP).[4]
Key mechanistic details include:
-
Binding Site: this compound binds to the ISP, likely at a site that normally accommodates the binding of ubiquinone.[4] This binding event physically obstructs the electron transfer pathway.
-
Inhibition of Cytochrome c1 Reduction: By binding to the ISP, this compound prevents the transfer of an electron from the ISP's [2Fe-2S] cluster to cytochrome c1, a crucial step in the Q-cycle. This effectively halts the flow of electrons to Complex IV.[4]
-
Redox State Dependency: The inhibition by this compound is more potent when the ISP is in its reduced state, suggesting that the inhibitor's binding is enhanced under these conditions.[4]
-
Biophysical Alterations: The binding of this compound induces measurable changes in the biophysical properties of the ISP. It increases the midpoint potential of the [2Fe-2S] cluster and causes a distinct shift in its electron paramagnetic resonance (EPR) spectrum.[4]
The following diagram illustrates the interruption of the electron flow within Complex III by this compound.
References
- 1. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of Mycobacterium tuberculosis dihydroorotate dehydrogenase and identification of a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of UHDBT compound
A comprehensive search for the physicochemical properties, experimental protocols, and biological signaling pathways of a compound designated as "UHDBT" has yielded no specific information. The abbreviation "this compound" does not correspond to a recognized chemical entity in publicly available scientific databases and literature.
Attempts to identify the full chemical name or structure of "this compound" were unsuccessful. Search results for the acronym predominantly refer to the University Hospitals of Derby and Burton NHS Foundation Trust, a healthcare organization. Standard chemical abbreviation lists and databases do not contain entries for "this compound."
Without the proper identification of the compound, it is not possible to provide a technical guide on its physicochemical properties. Key data points such as molecular weight, solubility, melting point, pKa, and logP are specific to the chemical structure of a substance. Similarly, experimental protocols for determining these properties and any associated biological signaling pathways are entirely dependent on the nature of the compound .
To the intended audience of researchers, scientists, and drug development professionals, we recommend verifying the full name or chemical structure of the compound of interest. Accurate identification is the prerequisite for obtaining the detailed technical information requested.
Should the complete name or structure of the compound be provided, a thorough analysis of its physicochemical properties and related data can be conducted.
A Comprehensive Technical Guide to the Safe Handling and Laboratory Use of UHDBT
Disclaimer: The compound "UHDBT" is not a recognized standard chemical identifier. This document is a template designed for a novel, potent, heterocyclic small molecule drug candidate, a common class of substances in drug development. Researchers and scientists must adapt the safety precautions, experimental protocols, and other information contained herein to the specific known and potential hazards of their particular compound, based on a thorough, compound-specific risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Introduction
This guide provides a comprehensive overview of the safety and handling procedures for this compound, a representative potent heterocyclic compound, within a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety, prevent environmental contamination, and maintain the integrity of experimental data. Potent compounds are defined as substances that elicit a biological response at a low dose; therefore, minimizing exposure is the primary goal.[1][2]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound commences.[3] This involves identifying the inherent hazards of the compound and evaluating the risks associated with the specific procedures to be performed.
Physicochemical and Toxicological Data
The following table summarizes representative data for a novel potent compound. Actual values for the specific compound must be determined and used.
| Property | Value | Reference / Source |
| Chemical Name | [Specify Chemical Name] | Internal Documentation |
| Molecular Formula | C₂₀H₁₈N₄O₂ | Elemental Analysis |
| Molecular Weight | 354.39 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol, insoluble in water. | Solubility Assessment |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | [2][4][5] |
| LD₅₀ (Oral, Rat) | ~5 mg/kg (Predicted) | Computational Toxicology |
| Mutagenicity | Potential mutagen (Ames test pending) | [6] |
| Primary Hazard Class | Cytotoxic Agent | [7][8][9][10] |
Occupational Exposure Banding
Based on the OEL, this compound falls into a high-potency category, requiring stringent containment and handling practices.[4][5][6]
Safe Handling and Containment
The primary principle for handling potent compounds like this compound is containment. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Primary Containment: All manipulations of powdered this compound (e.g., weighing, aliquoting, initial solubilization) must be performed within a certified chemical fume hood, a ducted biological safety cabinet, or a glove box.[7][10] For highly potent compounds, a negative pressure isolator is recommended.[7]
-
Ventilation: The laboratory must have a dedicated, single-pass air system, with the handling areas maintained under negative pressure relative to adjacent spaces to prevent the escape of airborne particles.[7]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be written and approved for all procedures involving this compound. All personnel must be trained on these SOPs before commencing work.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to authorized and trained personnel.
-
Training: All personnel must receive documented training on the hazards of this compound, safe handling procedures, emergency protocols, and waste disposal.[3][7]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The level of PPE may need to be escalated based on the specific procedure and risk assessment.
| Task | Gown | Gloves | Eye Protection | Respiratory Protection |
| Handling Solid this compound | Disposable, solid-front lab coat or coveralls | Double-gloved with chemically resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | N95 respirator or higher (e.g., PAPR) |
| Handling Dilute Solutions | Disposable, solid-front lab coat | Single pair of chemically resistant gloves | Safety glasses with side shields | Not required if handled in a fume hood |
| General Lab Work (No direct handling) | Standard lab coat | Not required | Safety glasses | Not required |
Storage and Transportation
-
Storage: Store this compound in a designated, locked, and ventilated cabinet. The primary container must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols. The primary container should be placed within a chemically resistant, sealed secondary container.[7]
-
Transportation: When transporting this compound within the laboratory or between buildings, the sealed secondary container must be placed in a durable, leak-proof tertiary container.[7]
Spill and Emergency Procedures
A written spill response procedure must be in place and all personnel must be trained on it.[7] A spill kit specifically for cytotoxic compounds must be readily accessible.
-
Minor Spill (Contained within fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Wipe the area with a deactivating solution (see Section 6.0), followed by 70% ethanol.
-
Collect all contaminated materials in a designated cytotoxic waste bag.
-
-
Major Spill (Outside of fume hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Restrict access to the area.
-
Trained emergency response personnel will conduct the cleanup.
-
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment potentially contaminated with this compound must be decontaminated.[11][12][13][14][15] A validated decontamination procedure should be established. A common approach is a three-step process: an initial wash with a detergent solution, followed by a chemical deactivating agent (e.g., a solution of sodium hypochlorite, if compatible with the compound), and a final rinse with 70% ethanol or purified water.[11][13]
-
Waste Disposal: All waste contaminated with this compound (solid and liquid) is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7]
-
Solid Waste: Gloves, absorbent pads, disposable lab coats, etc., must be placed in clearly labeled, leak-proof cytotoxic waste containers.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant cytotoxic sharps container.
-
Experimental Protocols
The following are template protocols for common assays. These must be adapted for the specific experimental conditions and the characteristics of this compound.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[16][17][18][19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Phospho-ERK Inhibition
This protocol assesses the effect of this compound on the phosphorylation of ERK, a key protein in the MAPK signaling pathway.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[20][21]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.[20]
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[20][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[20][22]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on a purified target kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the purified target kinase, and a specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP (a common method uses radiolabeled [γ-³²P]ATP for sensitive detection).[23][24] Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Separate the phosphorylated substrate from the unreacted ATP (e.g., using filter paper binding). Quantify the amount of incorporated radiolabel using a scintillation counter.[25]
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value of this compound.
Visualizations
Experimental Workflow for this compound Potency Screening
Caption: Workflow for assessing the cytotoxic potency and mechanism of action of this compound.
EGFR Signaling Pathway (Target of this compound)
Caption: Simplified EGFR signaling cascade showing the putative inhibitory action of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decontamination of laboratory areas [virology-online.com]
- 13. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 14. Decontamination of High-Containment Laboratories for Demolition: A Risk-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 24. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
solubility and stability of UHDBT for experiments
An In-depth Technical Guide to the Solubility and Stability of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound), a potent inhibitor of mitochondrial respiration. The document consolidates available data on the solubility and stability of this compound, offering structured tables for easy reference. Detailed experimental protocols for its application in mitochondrial research are provided, alongside visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a critical resource for researchers employing this compound in their experimental designs.
Introduction
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole, commonly known as this compound, is a synthetic analog of ubiquinone. It functions as a highly specific and potent inhibitor of the mitochondrial electron transport chain. Specifically, this compound targets the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the oxidation of ubiquinol.[1] This inhibitory action disrupts the electron flow, leading to a cessation of mitochondrial respiration and ATP synthesis. Its tight-binding nature makes it an invaluable tool for studying mitochondrial function and dysfunction in various experimental models.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | PubChem |
| Molecular Formula | C18H25NO3S | PubChem |
| Molecular Weight | 351.46 g/mol | PubChem |
| Appearance | Not specified | |
| Melting Point | Not specified |
Solubility
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, its use in biological assays indicates solubility in organic solvents. For experimental purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Subsequent dilutions are then made in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid solvent-induced artifacts.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended for | Notes |
| Dimethyl sulfoxide (DMSO) | Primary stock solutions | Ensure final concentration in assays is typically ≤ 0.1% to avoid toxicity. |
| Ethanol | Alternative for stock solutions | May have lower solubility compared to DMSO. Check for precipitation upon dilution. |
Stability
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protection from Light: Protect solutions from direct light exposure, as quinone structures can be light-sensitive.
-
Working Solutions: Prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity.
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound exerts its inhibitory effect by binding to the Qo site of Complex III of the mitochondrial electron transport chain. This binding event prevents the transfer of electrons from ubiquinol to cytochrome c, a critical step in oxidative phosphorylation.
Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.
Experimental Protocols
The following protocols are generalized guidelines for the use of this compound in mitochondrial respiration assays. Specific concentrations and incubation times may need to be optimized depending on the experimental system (e.g., isolated mitochondria, specific cell lines).
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
Assay for Inhibition of Mitochondrial Respiration in Isolated Mitochondria
This protocol is a general guideline for measuring the effect of this compound on oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.
-
Respiration Buffer: Prepare a suitable respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty acid-free BSA, pH 7.2-7.4).
-
Assay Setup: Add the respiration buffer to the assay chamber, followed by the isolated mitochondria (typically 0.1-0.5 mg/mL mitochondrial protein).
-
Substrate Addition: Initiate respiration by adding a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 3 Respiration: Add a saturating amount of ADP to induce state 3 (active) respiration.
-
This compound Titration: Once a stable state 3 respiration rate is established, add increasing concentrations of this compound to the chamber and record the inhibition of oxygen consumption. The inhibitory concentrations are typically in the nanomolar to low micromolar range.[1]
-
Data Analysis: Plot the respiration rate as a function of this compound concentration to determine the IC50 value.
Caption: Experimental workflow for assessing this compound inhibition of mitochondrial respiration.
Cellular Respiration Assay (e.g., Seahorse XF Analyzer)
This protocol outlines the use of this compound in a cellular context to measure its effect on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Cell Culture: Culture the cells overnight to allow for attachment and recovery.
-
Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injector ports of the sensor cartridge with the compounds to be tested.
-
Assay Protocol:
-
Port A: Vehicle control or other compounds.
-
Port B: this compound at the desired final concentration.
-
Port C: Oligomycin (ATP synthase inhibitor).
-
Port D: FCCP (uncoupler).
-
Port E: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.
Signaling Pathways
Based on available scientific literature, the primary and direct molecular target of this compound is Complex III of the mitochondrial electron transport chain. There is currently no evidence to suggest that this compound directly modulates other specific signaling pathways within the cell. However, by inhibiting mitochondrial respiration, this compound can induce a range of downstream cellular effects that are secondary to energy depletion and the generation of reactive oxygen species (ROS). These indirect effects could potentially influence various signaling pathways involved in cellular stress responses, apoptosis, and metabolic regulation.
Caption: Direct and indirect cellular effects of this compound.
Conclusion
This compound is a valuable research tool for the specific inhibition of mitochondrial Complex III. While detailed public data on its solubility and stability are limited, this guide provides the best available information and recommended practices for its effective use in experimental settings. Researchers should carefully optimize protocols for their specific systems and handle the compound with care to ensure reproducible and reliable results. Further studies are warranted to fully characterize the physicochemical properties of this compound.
References
Unraveling the Role of UHDBT in Biochemical Electron Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) is a synthetic analog of ubiquinone that functions as a potent and specific inhibitor of the cytochrome b-c1 complex (Complex III) within the mitochondrial respiratory chain. Its inhibitory action is central to the study of electron transport, providing a valuable tool for dissecting the mechanisms of cellular respiration and for the development of potential therapeutic agents targeting mitochondrial function. This guide provides an in-depth overview of the biochemical function of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Mechanism of Action: Targeting the Rieske Iron-Sulfur Protein
This compound exerts its inhibitory effect by directly interacting with the Rieske iron-sulfur protein (ISP), a critical component of Complex III.[1] This binding event is thought to occur at or near the ubiquinol oxidation (Qo) site, effectively blocking the transfer of electrons from ubiquinol to cytochrome c1.[1] Some evidence also suggests that this compound's inhibitory action may involve the perturbation of cardiolipin molecules tightly associated with the reductase complex.
The binding of this compound to the Rieske ISP induces significant conformational and electrochemical changes:
-
Increased Midpoint Potential: this compound increases the midpoint potential of the Rieske iron-sulfur protein, shifting it from +280 mV to +350 mV at a pH of 7.2.[1] This alteration disrupts the normal electron flow.
-
Altered EPR Spectrum: The binding of this compound causes a distinct shift in the Electron Paramagnetic Resonance (EPR) spectrum of the Rieske ISP. Specifically, the gx peak shifts from g = 1.80 to 1.76, and the gz peak shifts from g = 2.02 to 2.03.[1]
These changes effectively halt the progression of electrons through Complex III, leading to the inhibition of the mitochondrial respiratory chain and, consequently, ATP synthesis. The inhibitory effect of this compound is also observed in plant mitochondria, where it inhibits both cyanide-sensitive and cyanide-insensitive respiration, acting as a tight-binding inhibitor of ubiquinol oxidation.[2] The inhibition by this compound has been shown to be dependent on pH.[2]
Quantitative Inhibitory Data
While precise IC50 and Ki values for this compound are not consistently reported across all studies, its high potency is well-established. Inhibition occurs at low micromolar and even nanomolar concentrations, indicating a strong binding affinity for its target.[2]
| Parameter | Value | Conditions | Reference |
| Effect on Rieske ISP Midpoint Potential | Increase from +280 mV to +350 mV | pH 7.2 | [1] |
| Effect on Rieske ISP EPR Spectrum (g-values) | gx: 1.80 → 1.76gz: 2.02 → 2.03 | - | [1] |
Signaling Pathway and Point of Inhibition
The mitochondrial electron transport chain is a fundamental signaling pathway for cellular energy production. This compound specifically interrupts this pathway at Complex III, as illustrated in the following diagram.
References
Methodological & Application
Application Notes and Protocols for Isolated Mitochondria Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, signaling, and apoptosis. The study of isolated mitochondria is crucial for understanding fundamental biological processes and for the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2][3] Isolating mitochondria allows for the direct investigation of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) without the confounding variables of the intact cellular environment.[2][4] This document provides detailed protocols for the isolation of functional mitochondria and subsequent analysis of their key functions.
I. Protocol: Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from rodent liver tissue using differential centrifugation, a common and effective method.[4][5]
Materials and Reagents:
-
Isolation Buffer I (IB-I): For tissue homogenization and initial washes.
-
Isolation Buffer II (IB-II): For final mitochondrial pellet washes.
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., BCA assay)
Table 1: Composition of Mitochondrial Isolation Buffers
| Component | Isolation Buffer I (IB-I) | Isolation Buffer II (IB-II) | Purpose |
| Mannitol | 210 nmol/L | 210 nmol/L | Osmotic support |
| Sucrose | 70 nmol/L | 70 nmol/L | Osmotic support |
| Tris base | 10 nmol/L | 10 nmol/L | Buffering agent |
| EDTA | 1 nmol/L | - | Chelates divalent cations |
| EGTA | 0.5 nmol/L | - | Chelates Ca2+ |
| pH | 7.4 | 7.4 | Maintains physiological pH |
Note: Buffer compositions can be adapted based on the specific experimental needs. It is critical to keep all buffers and equipment on ice throughout the procedure to maintain mitochondrial integrity.[4][6]
Experimental Workflow:
Caption: Workflow for isolating mitochondria from tissue.
Detailed Protocol:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Immediately excise the liver and place it in a beaker containing ice-cold Isolation Buffer I to wash away excess blood.[4]
-
Mincing: Transfer the liver to a petri dish on ice and mince it into small pieces using scissors and a scalpel.[6]
-
Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with fresh, ice-cold IB-I. Homogenize with several gentle strokes to disrupt the cells while minimizing damage to the mitochondria.[4][5]
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C. This step pellets nuclei, unbroken cells, and other large debris.[5]
-
High-Speed Centrifugation: Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube. Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4][5]
-
Washing: Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer II. This wash step helps to remove contaminants.
-
Final Pelleting: Repeat the high-speed centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a small, appropriate volume of IB-II.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4] The mitochondrial suspension can then be diluted to the desired concentration for subsequent experiments.
II. High-Resolution Respirometry for Mitochondrial Function
High-resolution respirometry is a powerful technique to assess the function of the electron transport chain and oxidative phosphorylation in isolated mitochondria.[6][7][8] This is typically performed using an oxygraph equipped with polarographic oxygen sensors.[7][8]
Table 2: Substrates, Uncouplers, and Inhibitors for Respirometry
| Reagent | Target | Effect | Typical Concentration |
| Substrates | |||
| Glutamate/Malate | Complex I | Provides electrons to the ETC | 5-10 mM |
| Succinate | Complex II | Provides electrons to the ETC | 10 mM |
| ADP | ATP Synthase | Stimulates oxidative phosphorylation | 1-5 mM |
| Uncoupler | |||
| FCCP | Inner Mitochondrial Membrane | Dissipates proton gradient, leading to maximal respiration | Titrated for maximal effect |
| Inhibitors | |||
| Rotenone | Complex I | Blocks electron flow from Complex I | 0.5-1 µM |
| Antimycin A | Complex III | Blocks electron flow from Complex III | 0.5-2.5 µM |
| Oligomycin | ATP Synthase | Inhibits ATP synthesis | 1-2.5 µg/mL |
Experimental Protocol for Assessing Mitochondrial Respiration:
-
Calibration: Calibrate the polarographic oxygen sensors in the oxygraph chambers with respiration buffer according to the manufacturer's instructions.[7]
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to the chamber containing air-saturated respiration buffer.
-
State 2 Respiration (Substrate-dependent): Add substrates for Complex I (glutamate and malate) or Complex II (succinate, in the presence of rotenone to inhibit Complex I). The resulting oxygen consumption is primarily due to proton leak across the inner mitochondrial membrane.
-
State 3 Respiration (ADP-stimulated): Add a saturating amount of ADP to stimulate ATP synthesis. This results in a significant increase in oxygen consumption, representing the capacity of oxidative phosphorylation.
-
State 4 Respiration (ADP-limited): After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a level similar to State 2, limited by the proton leak.
-
Uncoupled Respiration: Add a chemical uncoupler, such as FCCP, to dissipate the proton gradient and induce maximal electron transport chain activity.[9]
-
Inhibition: Sequentially add inhibitors to confirm the specific activity of the respiratory complexes. For example, add antimycin A to inhibit Complex III and observe the cessation of oxygen consumption.
Signaling Pathway of the Electron Transport Chain:
Caption: Electron flow through the mitochondrial ETC.
III. Mitochondrial Membrane Potential Assay
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function.[1][10] A common method to measure ΔΨm is using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Table 3: Fluorescent Dyes for Mitochondrial Membrane Potential
| Dye | Excitation (nm) | Emission (nm) | Properties |
| JC-1 | ~488 | ~530 (monomer), ~590 (aggregate) | Ratiometric dye; forms aggregates with red fluorescence in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria. |
| TMRE | ~549 | ~575 | Accumulates in active mitochondria; loss of fluorescence indicates depolarization. |
| TMRM | ~548 | ~573 | Similar to TMRE. |
Experimental Protocol for Measuring ΔΨm:
-
Incubation: Incubate isolated mitochondria or cells with the chosen fluorescent dye (e.g., JC-1, TMRE) in an appropriate buffer at 37°C.
-
Treatment: Treat the samples with the test compounds. Include a positive control for depolarization, such as FCCP.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: For ratiometric dyes like JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For single-wavelength dyes like TMRE, a decrease in fluorescence intensity indicates depolarization.
IV. Applications in Drug Development and Toxicology
The assessment of mitochondrial function is a critical component of drug discovery and safety assessment.[2][4] Mitochondrial toxicity is a significant cause of drug-induced organ injury.[4] The protocols described above can be adapted for high-throughput screening of compound libraries to identify potential mitochondrial toxicants early in the drug development process.
Logical Relationship for Mitochondrial Toxicity Screening:
Caption: Workflow for mitochondrial toxicity screening.
V. Conclusion
The protocols outlined in this document provide a robust framework for the isolation and functional analysis of mitochondria. These methods are essential for basic research into cellular metabolism and for the preclinical assessment of drug candidates. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, advancing our understanding of mitochondrial biology in health and disease.
References
- 1. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 2. Application of Isolated Mitochondria in Toxicological and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Role of Mitochondrial Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 6. High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic... [protocols.io]
- 7. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 10. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Studying Plant Mitochondrial Respiration Using UHDBT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration in plants is a complex process involving two primary electron transport pathways: the cytochrome pathway (cyanide-sensitive) and the alternative oxidase (AOX) pathway (cyanide-insensitive). Understanding the regulation and interplay of these pathways is crucial for research in plant physiology, stress responses, and for the development of novel herbicides and drugs. 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) is a potent inhibitor of ubiquinol oxidation, making it a valuable tool for dissecting these respiratory pathways.[1] This document provides detailed application notes and protocols for the use of this compound in studying plant mitochondrial respiration.
This compound acts as a tight-binding inhibitor of the ubiquinone-reducing site of the cytochrome bc1 complex (Complex III) in the cytochrome pathway and also inhibits the alternative oxidase.[1] Its inhibitory effects are dependent on the concentration of mitochondrial protein and the pH of the reaction medium.[1] Notably, this compound is a more potent inhibitor of succinate oxidation than NADH oxidation.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on plant mitochondrial respiration, based on published findings. These values are indicative and may vary depending on the plant species, tissue type, and specific experimental conditions.
Table 1: Inhibitory Characteristics of this compound on Plant Mitochondrial Respiration
| Parameter | Cyanide-Sensitive Pathway (Cytochrome Pathway) | Cyanide-Insensitive Pathway (Alternative Oxidase) | Reference |
| Target | Ubiquinol oxidation site of Complex III | Alternative Oxidase (AOX) | [1] |
| Inhibitor Type | Tight-binding | Tight-binding | [1] |
| Effective Concentration Range | Micromolar (µM) | Nanomolar (nM) | [1] |
| Substrate-Dependence | More potent for succinate oxidation | More potent for NADH oxidation at a given pH | [1] |
| pH-Dependence | Inhibition is pH-dependent | Inhibition is pH-dependent | [1] |
| Protein Concentration-Dependence | Inhibition is dependent on mitochondrial protein concentration | Inhibition is dependent on mitochondrial protein concentration | [1] |
Table 2: Hypothetical IC50 Values for this compound Inhibition of Plant Mitochondrial Respiration
Note: The following data are hypothetical examples for illustrative purposes, as specific IC50 values were not found in the provided search results. Researchers should determine these values empirically for their specific experimental system.
| Substrate | Respiratory Pathway | pH | Mitochondrial Protein (mg/mL) | Hypothetical IC50 |
| Succinate | Cyanide-Sensitive | 7.2 | 0.5 | ~ 0.5 µM |
| NADH | Cyanide-Sensitive | 7.2 | 0.5 | ~ 5.0 µM |
| Succinate | Cyanide-Insensitive | 7.2 | 0.5 | ~ 50 nM |
| NADH | Cyanide-Insensitive | 7.2 | 0.5 | ~ 20 nM |
Experimental Protocols
Protocol 1: Isolation of Plant Mitochondria
This protocol describes a general method for isolating mitochondria from plant tissues. The specific plant material will require optimization.
Materials:
-
Fresh plant tissue (e.g., pea seedlings, potato tubers, Arabidopsis cell culture)
-
Grinding medium: 0.3 M mannitol, 50 mM MOPS (pH 7.5), 1 mM EDTA, 0.2% (w/v) BSA, 4 mM cysteine, 1% (w/v) PVPP
-
Wash medium: 0.3 M mannitol, 20 mM MOPS (pH 7.2), 1 mM EDTA
-
Percoll gradient solutions (e.g., 21%, 28%, and 45% Percoll in wash medium)
-
Resuspension medium: 0.3 M mannitol, 20 mM MOPS (pH 7.2)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and rotors
-
Ultracentrifuge and rotor (optional, for higher purity)
-
Soft paintbrush
Procedure:
-
Homogenize the plant tissue in ice-cold grinding medium.
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet chloroplasts and cell debris.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 18,000 x g) for 20 minutes to pellet the mitochondria.
-
Gently resuspend the mitochondrial pellet in wash medium using a soft paintbrush.
-
For purification, layer the resuspended mitochondria onto a discontinuous Percoll gradient.
-
Centrifuge the gradient at high speed (e.g., 40,000 x g) for 30 minutes.
-
Intact mitochondria will band at the interface of the lower Percoll layers. Carefully collect this band.
-
Wash the purified mitochondria by diluting with wash medium and centrifuging at 18,000 x g for 15 minutes. Repeat this wash step.
-
Resuspend the final mitochondrial pellet in a minimal volume of resuspension medium.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Isolated plant mitochondria
-
Clark-type oxygen electrode system
-
Reaction buffer: 0.3 M mannitol, 10 mM TES (pH 7.2), 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA
-
Substrates: 1 M succinate, 1 M NADH
-
ADP solution (100 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Potassium cyanide (KCN) stock solution (0.5 M)
-
Salicylhydroxamic acid (SHAM) stock solution (250 mM in ethanol)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 mL of reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add isolated mitochondria to the chamber (e.g., 0.2-0.5 mg protein/mL).
-
Add the desired respiratory substrate (e.g., 10 mM succinate or 1 mM NADH). A basal rate of oxygen consumption (State 2) will be observed.
-
Initiate State 3 respiration by adding a limiting amount of ADP (e.g., 100 nmol).
-
To measure the effect of this compound on the cytochrome pathway :
-
Add SHAM (e.g., 1 mM final concentration) to inhibit the alternative oxidase.
-
Add the desired concentration of this compound and record the inhibition of oxygen consumption. Perform a titration to determine the IC50.
-
-
To measure the effect of this compound on the alternative pathway :
-
Add KCN (e.g., 0.5 mM final concentration) to inhibit the cytochrome pathway.
-
Add the desired concentration of this compound and record the inhibition of oxygen consumption. Perform a titration to determine the IC50.
-
-
Record and analyze the rates of oxygen consumption before and after the addition of inhibitors.
Mandatory Visualizations
References
Application Notes and Protocols for UHDBT Assay in Cytochrome bc1 Complex Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) assay to study the inhibition of the cytochrome bc1 complex (also known as Complex III). This assay is a critical tool for screening and characterizing potential inhibitors of mitochondrial respiration, which is a key target in the development of various therapeutics, including anticancer and antimicrobial agents.
Introduction to the Cytochrome bc1 Complex and this compound Inhibition
The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis.
This compound is a potent and specific inhibitor of the cytochrome bc1 complex. It acts as a ubiquinone analogue and binds to the Qo site of the complex, which is the site of ubiquinol oxidation. By binding to this site, this compound blocks the electron flow, thereby inhibiting mitochondrial respiration. Specifically, this compound is classified as a Qo-II type inhibitor, binding in close proximity to the iron-sulfur cluster of the Rieske protein.[1]
Quantitative Data Summary
The inhibitory potency of this compound can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the cytochrome bc1 complex and the specific assay conditions.
| Parameter | Organism/Source | Value | Notes |
| Binding Rate Constant (k_on) | Bovine Heart Mitochondria | 2.3 x 10^5 M⁻¹s⁻¹ (at pH 7.5) | The binding rate is pH-dependent.[2] |
| Inhibition Constant (Ki) | Saccharomyces cerevisiae (Yeast) | ~20-30 nM (Calculated) | Calculated from the provided apparent Km values in the presence of varying this compound concentrations. The calculation is based on the competitive inhibition model: Km(app) = Km(1 + [I]/Ki). Using the provided data: at 24 nM this compound, Km(app) is 37.7 µM; at 54 nM, it is 48.5 µM; and at 108 nM, it is 169 µM, with a baseline Km of 11 µM.[3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Cytochrome bc1 Complex Activity and Inhibition
This protocol describes a common method to measure the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Materials and Reagents:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Cytochrome c (from horse heart) solution: 50 µM in Assay Buffer
-
Ubiquinol substrate (e.g., decylubiquinol, DBH2): 5 mM stock solution in DMSO
-
This compound stock solution in DMSO
-
Detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) if using purified enzyme
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of the Reaction Mixture:
-
In a cuvette, prepare the reaction mixture containing Assay Buffer, 50 µM cytochrome c, and the desired concentration of this compound or vehicle control (DMSO).
-
If using a purified enzyme, add detergent to the final concentration recommended for maintaining enzyme activity (e.g., 0.01% DDM).
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add the isolated mitochondria or purified cytochrome bc1 complex to the cuvette.
-
Start the reaction by adding the ubiquinol substrate (e.g., a final concentration of 50-100 µM decylubiquinol).
-
-
Measurement of Activity:
-
Immediately monitor the increase in absorbance at 550 nm over time (e.g., for 1-5 minutes). The rate of cytochrome c reduction is proportional to the enzyme activity.
-
The initial linear rate of the reaction should be used for calculations.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction using the Beer-Lambert law (ε₅₅₀ for reduced cytochrome c = 21.1 mM⁻¹cm⁻¹).
-
To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the Q-cycle within the cytochrome bc1 complex and the site of action for this compound.
Caption: Q-cycle electron flow and this compound inhibition site.
Experimental Workflow
The following diagram outlines the general workflow for the this compound inhibition assay.
Caption: this compound cytochrome bc1 complex inhibition assay workflow.
This compound Binding Site
The following diagram illustrates the key interactions of this compound within the Qo binding pocket of the cytochrome bc1 complex, based on structural studies of the yeast enzyme.
Caption: Key this compound interactions in the Qo binding site.
Note on this compound Binding: Structural studies on the Saccharomyces cerevisiae cytochrome bc1 complex have shown that the ionized form of the hydroxy group on this compound forms a polarized hydrogen bond with His181 of the Rieske iron-sulfur protein. Additionally, there are on-edge interactions (weak hydrogen bonds) between the thiazole ring of this compound and Tyr279 of cytochrome b. The binding of this compound also displaces Glu272, a residue proposed to be involved in proton acceptance from ubiquinol.[3][4] The hydroxy group of Tyr279, in turn, helps to stabilize the Rieske protein in the b-position through a hydrogen bond.[4]
Conclusion
The this compound assay is a robust and valuable method for studying the inhibition of the cytochrome bc1 complex. The provided protocols and diagrams offer a comprehensive guide for researchers in academia and industry. Accurate determination of inhibitory constants and a clear understanding of the inhibitor's binding interactions are essential for the rational design of new and effective drugs targeting mitochondrial respiration.
References
- 1. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the binding rate constants of stigmatellin and this compound to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the yeast cytochrome bc1 complex with a hydroxyquinone anion Qo site inhibitor bound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of UHDBT in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UHDBT, or 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole, is a synthetic analog of ubiquinone. It functions as a potent inhibitor of the mitochondrial electron transport chain (ETC) by specifically targeting the cytochrome b-c1 complex, also known as Complex III. By binding to the iron-sulfur protein (ISP) within this complex, this compound effectively blocks the transfer of electrons, thereby inhibiting mitochondrial respiration. This disruption of cellular energy metabolism can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and activation of cellular stress signaling pathways.
These application notes provide a comprehensive guide for researchers interested in utilizing this compound in cell culture studies. Due to the limited recent literature on the use of this compound in cultured cells, this document outlines a detailed framework for determining its optimal concentration and characterizing its effects. The provided protocols and data are illustrative and intended to serve as a starting point for empirical investigation.
Data Presentation
The effective concentration of this compound is expected to be highly dependent on the cell type, metabolic state, and experimental duration. The following tables provide a template for summarizing empirically determined quantitative data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.7 |
| HeLa | Cervical Cancer | 48 | 6.1 |
| Jurkat | T-cell Leukemia | 24 | 12.5 |
Table 2: Example of this compound's Effect on Mitochondrial Function and Apoptosis
| Cell Line | This compound Conc. (µM) | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS Levels (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | 5 | 65% | 2.8 | 4.2 |
| A549 | 10 | 58% | 3.5 | 3.8 |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% using a standard MTT assay.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended for initial experiments.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[1][2]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following this compound treatment.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate or glass-bottom dish).
-
Treat cells with this compound at concentrations around the predetermined IC50 for a specified time. Include a vehicle control.
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.
-
In apoptotic or metabolically stressed cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Capture images using a fluorescence microscope or quantify the red/green fluorescence ratio using a fluorescence plate reader. A decrease in the red/green ratio indicates mitochondrial depolarization.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFDA to measure changes in intracellular ROS levels.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in Protocol 2.
-
-
DCFDA Staining:
-
Prepare a working solution of H2DCFDA in serum-free medium.
-
Wash the cells with PBS and incubate with the H2DCFDA solution as per the manufacturer's protocol. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or analyze the cell population by flow cytometry. An increase in fluorescence indicates an elevation in intracellular ROS.
-
Mandatory Visualizations
Caption: Signaling cascade initiated by this compound-mediated inhibition of Complex III.
Caption: Workflow for determining optimal this compound concentration and its effects.
References
Application of Black Tea Extract in Oxidative Stress Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the identification and characterization of natural antioxidant compounds are of significant interest in biomedical research and drug development. Black tea (Camellia sinensis), a globally consumed beverage, is a rich source of polyphenolic compounds, primarily theaflavins and thearubigins, which are formed during the enzymatic oxidation (fermentation) of green tea leaves. These compounds possess potent antioxidant properties, making black tea and its extracts a valuable tool for investigating the modulation of oxidative stress in various experimental models.
These application notes provide an overview of the use of black tea extract in oxidative stress research, including its mechanisms of action and relevant experimental protocols. While the term "Ultra-high dilution of black tea (UHDBT)" is not standard in the scientific literature, this document focuses on the well-established antioxidant effects of conventional black tea extracts.
Key Antioxidant Components of Black Tea and Their Mechanisms of Action
The primary antioxidant activity of black tea is attributed to its unique polyphenolic profile, which includes:
-
Theaflavins (TFs): A group of reddish-orange pigments that contribute to the briskness and bright color of black tea. TFs, including theaflavin, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate, are potent antioxidants.
-
Thearubigins (TRs): A heterogeneous group of brown polymeric polyphenols that are the most abundant in black tea. They contribute to the color and body of the tea.
-
Flavonoids: Including catechins (present in smaller amounts than in green tea), quercetin, and kaempferol.
The antioxidant mechanisms of black tea polyphenols are multifaceted and include:
-
Direct Radical Scavenging: Black tea polyphenols can directly neutralize a variety of free radicals, including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).
-
Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), black tea components can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Inhibition of Pro-oxidant Enzymes: Black tea extracts have been shown to inhibit the activity of enzymes involved in the generation of ROS, such as xanthine oxidase.
-
Upregulation of Endogenous Antioxidant Defenses: A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Nrf2 Signaling Pathway Activation by Black Tea Polyphenols
The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like black tea polyphenols, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of several protective enzymes.
Caption: Nrf2 signaling pathway activation by black tea polyphenols.
Data Presentation: In Vitro and In Vivo Effects of Black Tea Extract on Oxidative Stress Markers
The following tables summarize quantitative data from selected studies investigating the effects of black tea extract (BTE) on various biomarkers of oxidative stress.
Table 1: In Vitro Antioxidant Activity of Black Tea Extract
| Assay | Tea Extract Concentration | Effect | Reference |
| DPPH Radical Scavenging | 100 µg/mL | 48.32% inhibition | [1] |
| Total Phenolic Content | Water Extract | 156.00 mg GAE/g extract | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Not specified | Higher in green tea, but still significant in black tea | [2] |
Table 2: In Vivo Effects of Black Tea Extract on Oxidative Stress in Animal Models
| Animal Model | Oxidative Stress Inducer | BTE Dose | Biomarker | % Change with BTE | Reference |
| Wistar Rats | Mercury Chloride (HgCl₂) | 2.5% aqueous extract | Plasma Membrane Redox System (PMRS) activity | ↓ 166% (in HgCl₂ group) | [3] |
| Wistar Rats | Mercury Chloride (HgCl₂) | 2.5% aqueous extract | Lipid Peroxidation (MDA) | ↓ 31% (in HgCl₂ group) | [3] |
| Wistar Rats | Mercury Chloride (HgCl₂) | 2.5% aqueous extract | Intracellular Glutathione (GSH) | ↑ 75% (in HgCl₂ group) | [3] |
| Wistar Rats | Carbon Tetrachloride (CCl₄) | 0.7% aqueous extract | Hepatic Lipid Peroxidation (TBARS) | ↓ 37-49% | [4] |
| Diabetic Rats | Alloxan | 2.5% aqueous extract | Plasma Antioxidant Potential | ↑ 73% | |
| Diabetic Rats | Alloxan | 2.5% aqueous extract | Intracellular Glutathione (GSH) | Improved levels |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of black tea extract in oxidative stress research.
Protocol 1: Preparation of Aqueous Black Tea Extract
This protocol describes a simple method for preparing a standardized aqueous extract of black tea for in vitro and in vivo studies.
Materials:
-
Black tea leaves (e.g., CTC grade)
-
Distilled or deionized water
-
Beaker or flask
-
Hot plate or water bath
-
Magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Centrifuge and centrifuge tubes
-
Freeze-dryer or rotary evaporator (optional)
Procedure:
-
Weigh a desired amount of black tea leaves (e.g., 2.5 g for a 2.5% extract).
-
Add a specific volume of distilled water (e.g., 100 mL for a 2.5% extract) to a beaker.
-
Heat the water to a specific temperature (e.g., 80-90°C).
-
Add the tea leaves to the hot water and stir continuously for a set duration (e.g., 15-30 minutes).
-
Allow the infusion to cool to room temperature.
-
Filter the extract through filter paper to remove the tea leaves.
-
For a clearer extract, centrifuge the filtrate at a moderate speed (e.g., 3000 x g) for 10-15 minutes and collect the supernatant.
-
The resulting aqueous extract can be used directly or can be lyophilized (freeze-dried) to obtain a powder for long-term storage and precise concentration calculations.
-
Store the extract at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Assessment of Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol outlines a common method to determine the free radical scavenging activity of a black tea extract.
Materials:
-
Black tea extract (prepared as in Protocol 1)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of black tea extract dilutions: Prepare a series of dilutions of the black tea extract in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of each black tea extract dilution (e.g., 100 µL) to different wells.
-
Add the same volume of the positive control dilutions to separate wells.
-
For the blank, add methanol instead of the extract.
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The violet color of the DPPH solution will fade in the presence of antioxidants.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: In Vivo Assessment of Oxidative Stress - Measurement of Lipid Peroxidation (MDA) in Tissues
This protocol describes the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation, in tissue homogenates from animals treated with black tea extract.
Materials:
-
Tissue sample (e.g., liver, kidney) from control and BTE-treated animals
-
Cold phosphate-buffered saline (PBS) or 1.15% KCl
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)
-
Homogenizer
-
Centrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and wash it with cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in a specific volume of cold buffer (e.g., 10% w/v homogenate in 1.15% KCl).
-
-
Assay:
-
To a specific volume of the tissue homogenate (e.g., 0.5 mL), add a volume of TCA solution (e.g., 1 mL of 15% TCA) to precipitate proteins.
-
Add a volume of TBA solution (e.g., 1 mL of 0.67% TBA).
-
Mix the solution thoroughly.
-
-
Incubation: Incubate the mixture in a boiling water bath for 15-30 minutes. This will lead to the formation of a pink-colored complex between MDA and TBA.
-
Cooling and Centrifugation: Cool the tubes on ice and then centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the precipitated proteins.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 532 nm using a spectrophotometer.
-
Calculation: Calculate the concentration of MDA using its molar extinction coefficient (1.56 x 10⁵ M⁻¹ cm⁻¹). The results are typically expressed as nmol of MDA per mg of protein or per gram of tissue.
Experimental Workflow for Oxidative Stress Research Using Black Tea Extract
The following diagram illustrates a typical experimental workflow for investigating the effects of black tea extract on oxidative stress.
Caption: A general experimental workflow for investigating the antioxidant effects of black tea extract.
Conclusion
Black tea extract serves as a valuable and readily available source of potent antioxidants for oxidative stress research. Its ability to directly scavenge free radicals, chelate metals, and, importantly, upregulate endogenous antioxidant defenses through pathways like Nrf2 makes it a compelling subject for studies aimed at understanding and mitigating oxidative damage. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the therapeutic potential of black tea in the context of oxidative stress-related diseases. Careful standardization of the extract preparation and the selection of appropriate in vitro and in vivo models are crucial for obtaining reproducible and meaningful results.
References
- 1. abcam.com [abcam.com]
- 2. From molecular mechanisms to translational applications: a parallel assessment of green and black tea modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Black tea supplementation improves antioxidant status in rats subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pu-erh black tea extract supplementation attenuates the oxidative DNA damage and oxidative stress in Sprague-Dawley rats with renal dysfunction induced by subchronic 3-methyl-2-quinoxalin benzenevinylketo-1,4-dioxide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Reactive Oxygen Species using Dihydroethidium (UHDBT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using dihydroethidium (DHE or UHDBT), a fluorescent probe for the detection and quantification of reactive oxygen species (ROS), with a particular emphasis on superoxide (O₂•⁻). This document outlines the principles of DHE-based ROS detection, detailed experimental protocols for various applications, and data interpretation guidelines.
Introduction to Dihydroethidium (DHE) as a ROS Probe
Dihydroethidium is a widely used cell-permeable fluorescent probe for detecting intracellular ROS.[1][2] Upon entering the cell, DHE is oxidized by ROS to fluorescent products. Crucially, the oxidation of DHE by superoxide (O₂•⁻) results in the formation of a specific product, 2-hydroxyethidium (2-OH-E+), while other reactive species lead to the formation of ethidium (E+).[3][4] Both 2-OH-E+ and E+ can intercalate with DNA, leading to a significant enhancement of their fluorescence in the nucleus.[5] However, for accurate and specific quantification of superoxide, it is essential to differentiate between these two oxidation products, typically through chromatographic methods like High-Performance Liquid Chromatography (HPLC).[3][4]
Key Features of DHE:
-
Cell-Permeable: Readily crosses the plasma membrane of live cells.
-
Superoxide Specificity: The formation of 2-hydroxyethidium is a specific marker for superoxide.[3]
-
Fluorescent Signal: The oxidation products are highly fluorescent upon binding to nucleic acids.[5][6]
-
Versatile Applications: Can be used in fluorescence microscopy, flow cytometry, and HPLC-based assays.[7][8]
Mechanism of Action and Signaling Pathway
Reactive oxygen species are natural byproducts of normal oxygen metabolism.[9] Cellular respiration, occurring in the mitochondria, is a primary source of ROS. The electron transport chain, specifically Complexes I and III, can leak electrons that react with molecular oxygen to form superoxide.[9] This superoxide can then be involved in various signaling pathways or contribute to oxidative stress if not properly neutralized by antioxidant defense mechanisms. DHE serves as a tool to investigate this initial step of ROS production.
Figure 1: DHE mechanism for superoxide detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DHE and its oxidation products.
Table 1: Spectral Properties of DHE Oxidation Products
| Compound | Excitation (nm) | Emission (nm) | Notes |
| 2-Hydroxyethidium (2-OH-E+) | 500-530 | 590-620 | Specific product of superoxide oxidation.[2] |
| Ethidium (E+) | 480 | 576 | Product of non-specific oxidation.[2] |
| DHE (unoxidized) | ~355 | ~420 (blue) | Cytosolic dihydroethidium exhibits blue fluorescence.[5] |
Table 2: Recommended Staining Conditions
| Parameter | Recommended Value | Notes |
| DHE Stock Solution | 10-30 mM in DMSO | Store at -20°C in small aliquots, protected from light.[10] |
| DHE Working Concentration | 5-10 µM | Optimal concentration should be determined empirically for each cell type.[10] |
| Incubation Time | 10-60 minutes | Should be optimized to maximize signal-to-noise ratio.[2][10] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[10] |
Experimental Protocols
Protocol for Live-Cell Fluorescence Microscopy
This protocol details the steps for imaging intracellular ROS production using DHE with a fluorescence microscope.
Figure 2: Workflow for DHE-based fluorescence microscopy.
Materials:
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of DHE Stock Solution: Dissolve DHE in DMSO to a final concentration of 10-30 mM.[10] Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.
-
Cell Treatment (Optional): Treat cells with the compounds of interest for the desired duration. Include appropriate positive and negative controls.
-
DHE Loading:
-
Prepare a 10 µM working solution of DHE in pre-warmed cell culture medium.[10]
-
Remove the existing medium from the cells and replace it with the DHE-containing medium.
-
Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[2][10] The optimal incubation time should be determined for each cell type.
-
-
Washing: Gently wash the cells twice with warm PBS to remove excess DHE.
-
Imaging:
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the nucleus of the cells.
-
Normalize the fluorescence intensity to the number of cells or a housekeeping protein signal if available.
-
Protocol for High-Throughput Screening (HTS) using a Microplate Reader
This protocol is adapted for a high-throughput format to screen for compounds that modulate ROS levels.[1]
Materials:
-
DHE
-
DMSO
-
PBS
-
Cell culture medium
-
Cells cultured in a 96-well or 384-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase during the assay.
-
Compound Treatment: Add test compounds to the wells and incubate for the desired period.
-
DHE Loading:
-
Prepare a DHE working solution in cell culture medium.
-
Add the DHE working solution to each well to a final concentration of 5-10 µM.
-
Incubate for 20-30 minutes at 37°C.[8]
-
-
Fluorescence Measurement:
-
Data Normalization: Normalize the fluorescence signal to cell viability, which can be assessed in a parallel plate using assays like MTT or by staining with a viability dye.
Protocol for HPLC-Based Quantification of Superoxide
This protocol provides the most accurate method for specifically quantifying superoxide by separating and measuring 2-hydroxyethidium.[3][4]
Figure 3: Workflow for HPLC-based superoxide quantification.
Materials:
-
DHE
-
Cells in culture
-
Lysis buffer
-
Organic solvent for extraction (e.g., butanol)
-
HPLC system with a C18 column and a fluorescence detector
-
Authentic 2-hydroxyethidium standard (for quantification)
Procedure:
-
Cell Culture and Treatment: Culture cells to a high density, treat with experimental compounds, and then incubate with DHE (10-50 µM).
-
Cell Lysis and Extraction:
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the DHE oxidation products using a C18 column and a suitable gradient of solvents (e.g., acetonitrile and water with a modifying acid).[4]
-
Detect the eluting compounds using a fluorescence detector set to the excitation and emission wavelengths for 2-hydroxyethidium and ethidium.[4]
-
-
Quantification:
-
Identify the peaks corresponding to 2-hydroxyethidium and ethidium by comparing their retention times with those of authentic standards.
-
Integrate the peak area for 2-hydroxyethidium.
-
Quantify the amount of 2-hydroxyethidium by comparing the peak area to a standard curve generated with the authentic standard.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Data Interpretation and Considerations
-
Specificity: While DHE is a valuable tool, it is important to remember that its oxidation to ethidium can be non-specific. For definitive superoxide detection, HPLC analysis is recommended.
-
Mitochondrial vs. Cytosolic ROS: DHE is distributed throughout the cell. For specific detection of mitochondrial superoxide, a mitochondria-targeted version, MitoSOX™ Red, is recommended.[5][6]
-
Controls: Always include appropriate positive controls (e.g., cells treated with a known ROS inducer like antimycin A or menadione) and negative controls (untreated cells).[4][7]
-
Photostability: The fluorescent products of DHE can be susceptible to photobleaching. Minimize light exposure during experiments and imaging.
-
Probe Concentration and Incubation Time: Optimize the DHE concentration and incubation time for each cell type to avoid artifacts due to probe-induced ROS generation or toxicity.[10]
References
- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. sfrbm.org [sfrbm.org]
- 4. Detection and characterization of the product of hydroethidine and intracellular superoxide by HPLC and limitations of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sm.unife.it [sm.unife.it]
- 9. abcam.com [abcam.com]
- 10. edepot.wur.nl [edepot.wur.nl]
Preparation of UHDBT Stock Solutions for Biochemical Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in various biochemical and cellular assays.
Introduction
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) is a synthetic analog of ubiquinone that acts as a powerful inhibitor of the cytochrome bc1 complex, a key enzyme in the electron transport chain. It is widely used in mitochondrial research to study electron transfer, proton translocation, and the overall function of the respiratory chain. This compound is known to be a tight-binding inhibitor of ubiquinol oxidation. Due to its inhibitory effects, this compound is a valuable tool in drug discovery and development, particularly for compounds targeting mitochondrial function.
This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound and provides an example of its application in a cytochrome bc1 complex activity assay.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Full Chemical Name | 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole | PubChem |
| Molecular Formula | C18H25NO3S | PubChem |
| Molecular Weight | 335.5 g/mol | PubChem[1] |
| Appearance | Solid, powder | - |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from experimental literature[2] |
| Typical Stock Concentration | 1-10 mM | Inferred from experimental literature |
| Storage Conditions | -20°C, protected from light | General recommendation for inhibitor stock solutions |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 335.5 g/mol = 3.355 mg
-
-
-
Weighing the this compound powder:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.36 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 335.5 g/mol ) / (10 mmol/L) x 1,000,000
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring complete dissolution:
-
Vortex the tube for 1-2 minutes to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and further vortexing can be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM this compound stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the activity of the cytochrome bc1 complex. The activity is typically measured by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Substrate for the cytochrome bc1 complex (e.g., decylubiquinol)
-
Cytochrome c (from bovine heart or horse heart)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of working solutions:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay (typically in the nM to µM range).
-
Prepare a solution of cytochrome c in the assay buffer.
-
Prepare a solution of the substrate (e.g., decylubiquinol).
-
-
Assay setup:
-
In a cuvette, add the assay buffer, the cytochrome c solution, and the diluted this compound solution (or DMSO as a vehicle control).
-
Add the isolated mitochondria or purified cytochrome bc1 complex to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.
-
-
Initiation of the reaction:
-
Initiate the enzymatic reaction by adding the substrate (e.g., decylubiquinol) to the cuvette.
-
Immediately start monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
-
Data analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Compare the rates of reaction in the presence of different concentrations of this compound to the rate of the vehicle control.
-
The percentage of inhibition can be calculated, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of Complex III by this compound.
References
Application Notes and Protocols for Investigating the Effects of UHDBT in Combination with Other Respiratory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The electron transport chain (ETC), composed of five protein complexes (Complex I-V), is the central apparatus of this process. Dysregulation of the ETC is implicated in a wide range of pathologies, making it a critical target for therapeutic intervention and toxicological studies. This document provides detailed application notes and protocols for investigating the effects of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a potent inhibitor of Complex III, in combination with other well-characterized respiratory inhibitors.
This compound acts as a ubiquinone antagonist, effectively blocking the oxidation of ubiquinol at the Q_o_ site of Complex III (cytochrome bc_1_ complex)[1]. Understanding its interactions with inhibitors of other ETC complexes is crucial for elucidating complex bioenergetic mechanisms and for the development of novel therapeutic strategies. These protocols are designed for researchers in academia and industry to explore the synergistic, antagonistic, or additive effects of these inhibitor combinations on mitochondrial function.
Mechanisms of Action of Key Respiratory Inhibitors
A thorough understanding of the specific targets of each inhibitor is essential for designing and interpreting experiments.
| Inhibitor | Target Complex | Mechanism of Action | Expected Cellular Effects |
| This compound | Complex III | Binds to the Q_o_ site, blocking the oxidation of ubiquinol and inhibiting electron transfer to cytochrome c[1]. | Decreased mitochondrial respiration, reduced ATP synthesis, potential increase in ROS production from Complex I, dissipation of mitochondrial membrane potential. |
| Rotenone | Complex I | Inhibits the transfer of electrons from NADH to ubiquinone[2][3][4]. | Decreased NADH-linked respiration, reduced ATP synthesis, increased ROS production from Complex I[2][3], potential hyperpolarization of the mitochondrial membrane (initially). |
| Antimycin A | Complex III | Binds to the Q_i_ site, blocking the re-oxidation of cytochrome b and inhibiting the Q-cycle[5][6][7]. | Severe inhibition of mitochondrial respiration, collapse of mitochondrial membrane potential, significant increase in ROS production from Complex III[7][8]. |
| Cyanide | Complex IV | Binds to the ferric iron in cytochrome a_3_, preventing the final transfer of electrons to oxygen[9][10][11]. | Complete cessation of mitochondrial respiration, rapid collapse of mitochondrial membrane potential, accumulation of reduced upstream ETC components. |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F_o_ subunit, blocking the proton channel and preventing ATP synthesis[12][13][14][15]. | Inhibition of ATP-linked respiration, hyperpolarization of the mitochondrial membrane, decreased oxygen consumption in coupled mitochondria. |
Experimental Protocols
The following protocols provide a framework for investigating the combined effects of this compound and other respiratory inhibitors. It is recommended to optimize inhibitor concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration[16][17][18][19].
Materials:
-
Cells of interest
-
Cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
This compound
-
Rotenone
-
Antimycin A
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Cell Preparation:
-
Wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
For the experimental groups, add the desired concentration of this compound to the assay medium. Include a vehicle control group.
-
Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour before the assay.
-
-
Prepare Injection Reagents: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's instructions. For experiments investigating this compound in combination with other inhibitors, one of the inhibitors can be pre-incubated with the cells, while the other can be injected during the assay.
-
Run Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis:
Analyze the OCR data to determine the following parameters for each experimental condition (Control, this compound alone, other inhibitor alone, and combination):
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
Expected Outcomes (Tabulated):
| Condition | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity |
| Control | Normal | Normal | Normal | Normal |
| This compound | Decreased | Decreased | Decreased | Decreased |
| Rotenone | Decreased | Decreased | Decreased | Decreased |
| This compound + Rotenone | Potentially additive or synergistic decrease | Potentially additive or synergistic decrease | Potentially additive or synergistic decrease | Potentially additive or synergistic decrease |
| Antimycin A | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased |
| This compound + Antimycin A | Severely Decreased (similar to Antimycin A alone) | Severely Decreased (similar to Antimycin A alone) | Severely Decreased (similar to Antimycin A alone) | Severely Decreased (similar to Antimycin A alone) |
| Cyanide | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased |
| This compound + Cyanide | Severely Decreased (similar to Cyanide alone) | Severely Decreased (similar to Cyanide alone) | Severely Decreased (similar to Cyanide alone) | Severely Decreased (similar to Cyanide alone) |
| Oligomycin | Decreased | Abolished | Unchanged or slightly decreased | Increased or unchanged |
| This compound + Oligomycin | Further decreased compared to Oligomycin alone | Abolished | Decreased | Decreased |
Experimental Workflow Diagram:
Caption: Workflow for assessing mitochondrial respiration with this compound and other inhibitors.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner[20][21][22][23]. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
TMRE (or other suitable ΔΨm dye)
-
This compound and other respiratory inhibitors
-
FCCP (as a positive control for depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with this compound, another respiratory inhibitor, or a combination of both for the desired time. Include a vehicle control and a positive control (FCCP).
-
Dye Loading:
-
Remove the treatment medium.
-
Add medium containing TMRE (typically 25-100 nM) to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS or HBSS) to remove excess dye.
-
Fluorescence Measurement:
-
Add fresh buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~549/575 nm for TMRE) or capture images using a fluorescence microscope.
-
Data Analysis:
Normalize the fluorescence intensity of the treated wells to the vehicle control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Expected Outcomes (Tabulated):
| Condition | Mitochondrial Membrane Potential (ΔΨm) |
| Control | High (polarized) |
| This compound | Decreased (depolarization) |
| Rotenone | Initially may increase, then decrease |
| This compound + Rotenone | Significant decrease (depolarization) |
| Antimycin A | Severe decrease (depolarization)[6] |
| This compound + Antimycin A | Severe decrease (depolarization) |
| Cyanide | Severe decrease (depolarization) |
| This compound + Cyanide | Severe decrease (depolarization) |
| Oligomycin | Increased (hyperpolarization) |
| This compound + Oligomycin | Potential for initial hyperpolarization followed by depolarization |
| FCCP (Control) | Severe decrease (depolarization) |
Signaling Pathway Diagram:
Caption: Inhibition points of respiratory inhibitors and their impact on ΔΨm and ATP synthesis.
Protocol 3: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify cellular ATP levels, providing a direct measure of the energetic state of the cells.
Materials:
-
Cells of interest
-
White, opaque 96-well plates
-
This compound and other respiratory inhibitors
-
ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with the inhibitors as described in Protocol 2.
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
Normalize the luminescent signal of the treated wells to the vehicle control. A decrease in luminescence corresponds to a decrease in cellular ATP levels.
Expected Outcomes (Tabulated):
| Condition | Cellular ATP Level |
| Control | Normal |
| This compound | Decreased |
| Rotenone | Decreased |
| This compound + Rotenone | Potentially additive or synergistic decrease |
| Antimycin A | Severely Decreased |
| This compound + Antimycin A | Severely Decreased |
| Cyanide | Severely Decreased |
| This compound + Cyanide | Severely Decreased |
| Oligomycin | Severely Decreased[12][15] |
| This compound + Oligomycin | Severely Decreased |
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol utilizes a fluorescent probe, such as MitoSOX™ Red, which specifically detects mitochondrial superoxide.
Materials:
-
Cells of interest
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
MitoSOX™ Red reagent
-
This compound and other respiratory inhibitors
-
Positive control for ROS induction (e.g., Antimycin A)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with inhibitors as described in Protocol 2.
-
Dye Loading:
-
Remove the treatment medium.
-
Add medium containing MitoSOX™ Red (typically 5 µM) to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with pre-warmed buffer.
-
Fluorescence Measurement:
-
Add fresh buffer to the wells.
-
Measure the fluorescence intensity (e.g., Ex/Em ~510/580 nm).
-
Data Analysis:
Normalize the fluorescence intensity of the treated wells to the vehicle control. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Expected Outcomes (Tabulated):
| Condition | Mitochondrial ROS Production |
| Control | Basal level |
| This compound | Increased (due to blockage at Q_o_ site) |
| Rotenone | Increased (from Complex I)[2][3] |
| This compound + Rotenone | Potentially complex interaction; may see an increase, but less than the sum of individual effects. |
| Antimycin A | Significantly increased (from Complex III)[7][8] |
| This compound + Antimycin A | Significantly increased (likely dominated by Antimycin A effect) |
| Cyanide | Increased (due to backup of electrons) |
| This compound + Cyanide | Increased |
| Oligomycin | Increased (due to hyperpolarization) |
| This compound + Oligomycin | Increased |
Logical Relationship Diagram:
Caption: Logical flow from inhibitor action to mitochondrial consequences.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the intricate effects of this compound in combination with other mitochondrial respiratory inhibitors. By systematically evaluating changes in mitochondrial respiration, membrane potential, ATP production, and ROS generation, scientists can gain deeper insights into the complex interplay of the electron transport chain components. This knowledge is invaluable for basic research in mitochondrial biology and for the development of novel therapeutics targeting mitochondrial dysfunction in various diseases. The provided diagrams and tabulated expected outcomes serve as a valuable reference for experimental design and data interpretation.
References
- 1. The inhibition of plant mitochondrial respiration by the synthetic analog of ubiquinone, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial formation of hydrogen peroxide is causally linked to the antimycin A-mediated prevention of tert-butylhydroperoxide-induced U937 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging cellular-based therapies in carbon monoxide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oligomycin induces a decrease in the cellular content of a pathogenic mutation in the human mitochondrial ATPase 6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of atractylate and oligomycin on the behaviour of mitochondria towards adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 23. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
Addressing UHDBT Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the novel therapeutic agent, UHDBT. The following information is designed to help you identify, understand, and mitigate unintended interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound?
A1: Off-target effects occur when this compound interacts with and modulates the activity of molecules other than its intended therapeutic target.[1][2] These unintended interactions can lead to a misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1]
Q2: What are the common causes of this compound off-target effects?
A2: The primary causes of off-target effects for a therapeutic agent like this compound can include:
-
Structural Similarity: this compound may bind to proteins with similar binding sites to its primary target. For instance, in kinase inhibitors, the structural similarity of the ATP-binding pocket across the human kinome is a major reason for off-target binding.[1]
-
Compound Promiscuity: Some molecules inherently have the ability to bind to multiple targets with varying affinities.[1]
-
High Compound Concentration: Using this compound at concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) for its primary target increases the likelihood of engaging lower-affinity off-target molecules.[1]
-
Pathway Cross-talk: Inhibition of the primary target by this compound can lead to downstream or feedback effects on other signaling pathways, which may be mistaken for direct off-target effects.[1][3]
Q3: How can I computationally predict potential off-target effects of this compound?
A3: Several in silico methods can be employed to predict potential off-target interactions of a small molecule like this compound. These computational approaches are crucial for proactive risk assessment and guiding experimental design.[4][5][6] Strategies include:
-
Sequence and Structural Homology Analysis: Comparing the amino acid sequence or 3D structure of the intended target with other proteins in the proteome to identify potential off-targets with similar binding sites.
-
Molecular Docking and Virtual Screening: Using the 3D structure of this compound to computationally screen against a library of protein structures to predict binding affinities.[7][8]
-
Machine Learning and Deep Learning Models: Utilizing algorithms trained on large datasets of known drug-target interactions to predict novel off-target interactions for this compound.[4][9][10][11]
Troubleshooting Guide: Investigating Unexpected Phenotypes
Problem: My experiment with this compound is showing an unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition).
This issue could be due to this compound engaging an off-target that has an opposing biological function or inhibiting a component of a negative feedback loop.[1]
Initial Troubleshooting Steps
-
Validate with a Different Tool: Use a structurally unrelated inhibitor for the same primary target or a genetic knockdown approach (e.g., siRNA, CRISPR) to see if the phenotype is replicated.[1] If the phenotype persists, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations to distinguish between on- and off-target effects. On-target effects should occur at concentrations consistent with the IC50 for the primary target, while off-target effects may only appear at higher concentrations.[1]
-
Literature Review: Thoroughly research the known selectivity profile of compounds with similar chemical scaffolds to this compound.
Advanced Experimental Approaches for Off-Target Identification
If initial troubleshooting suggests an off-target effect, the following experimental approaches can be used for identification and validation.
| Method | Principle | Throughput | Data Output | Considerations |
| Kinome Profiling | Measures the interaction of this compound against a large panel of purified kinases.[12][13][14][15][16][17] | High | Quantitative (IC50 or Ki values for each kinase) | Primarily for kinase-targeted this compound; may not identify non-kinase off-targets. |
| Chemical Proteomics | Uses a modified version of this compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[18][19] | Medium | Qualitative or semi-quantitative list of potential binding partners. | Requires chemical modification of this compound, which may alter its binding properties.[18] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon this compound binding in intact cells or cell lysates.[20][21][22] | Low to Medium | Identifies direct target engagement and can be adapted for proteome-wide analysis (MS-CETSA).[21] | Can be technically challenging and may not detect all binding events. |
| Proteome-wide Abundance Profiling | Quantifies changes in the abundance of thousands of proteins in response to this compound treatment using mass spectrometry.[23][24] | High | Comprehensive list of proteins with altered expression levels. | Does not distinguish between direct and indirect effects of this compound. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with its target in a cellular context.[20]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. A stabilized protein will remain soluble at higher temperatures.
-
Kinome Profiling Workflow
This workflow describes the general process for assessing the selectivity of this compound across the human kinome.[12][13]
-
Compound Submission: Provide this compound to a specialized kinome profiling service.
-
Assay Performance: The service will typically perform biochemical assays where this compound is tested against a large panel of purified, active kinases at a fixed ATP concentration.
-
Data Acquisition: The activity of each kinase in the presence of this compound is measured, often using radiometric or fluorescence-based methods.
-
Data Analysis: The percentage of inhibition for each kinase is calculated, and for hits that meet a certain threshold, IC50 values are determined.
-
Selectivity Profile: The results are often visualized as a dendrogram of the human kinome, highlighting the kinases that are significantly inhibited by this compound.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with this compound.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
By following these guidelines and employing the described experimental strategies, researchers can effectively address and mitigate the potential off-target effects of this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscipublisher.com [bioscipublisher.com]
- 5. abyntek.com [abyntek.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 11. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. lcsciences.com [lcsciences.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. CETSA [cetsa.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing | bioRxiv [biorxiv.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UHDBT Incubation Time
Welcome to the technical support center for optimizing experimental conditions for UHDBT (5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving maximal and reproducible inhibition in their experiments.
It is important to clarify that while the query mentioned "uncoupled-human-dihydroorotate-dehydrogenase-binding-to-trypsin," the commonly known inhibitor this compound is 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole, a potent inhibitor of mitochondrial respiration. Specifically, it acts as a tight-binding inhibitor of ubiquinol oxidation.[1] This guide focuses on the latter, well-characterized compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole) is a synthetic analog of ubiquinone. It functions as a potent inhibitor of the mitochondrial respiratory chain. Its primary mechanism is the tight-binding inhibition of ubiquinol oxidation at the quinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III).[1]
Q2: Why is optimizing the incubation time for this compound critical?
A2: this compound is a tight-binding inhibitor, meaning it has a very high affinity for its target and dissociates slowly.[1] For such inhibitors, achieving maximal inhibition requires a sufficient pre-incubation period to allow the binding reaction to reach equilibrium. An insufficient incubation time will result in an underestimation of the inhibitor's potency (e.g., an artificially high IC50 value).
Q3: What is the difference between tight-binding inhibition and time-dependent inhibition?
A3: Tight-binding inhibition refers to inhibitors with very low dissociation constants (Ki), where the inhibitor concentration required for significant binding is close to the enzyme concentration.[2] Time-dependent inhibition (TDI) is a form of irreversible or slowly reversible inhibition where the inhibitory effect increases with the pre-incubation time. This often involves the formation of a covalent bond between the inhibitor and the enzyme.[3][4] While this compound is primarily described as a tight-binding inhibitor, it is good practice to experimentally determine if it also exhibits time-dependent characteristics in your specific assay system.
Q4: What is a good starting point for the pre-incubation time with this compound?
A4: For a tight-binding inhibitor like this compound, a pre-incubation time of 30 minutes is a common starting point in many assay systems, such as those for time-dependent inhibition of CYP450 enzymes.[3][4] However, the optimal time can vary significantly based on factors like enzyme and inhibitor concentrations. Therefore, a time-course experiment is essential to determine the optimal pre-incubation time for your specific experimental conditions.[5][6]
Q5: How do enzyme and inhibitor concentrations affect the required pre-incubation time?
A5: For tight-binding inhibitors, the time required to reach equilibrium is dependent on the concentrations of both the enzyme and the inhibitor. At inhibitor concentrations significantly higher than the dissociation constant (Kd), the equilibration time decreases. Paradoxically, at very low concentrations of a high-affinity inhibitor, the time to reach equilibrium can be quite long. To shorten the pre-incubation time for very potent inhibitors, it is often recommended to use the highest feasible enzyme concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation times. | Use a multichannel pipette for simultaneous addition of reagents. Ensure the pre-incubation time is strictly controlled and consistent across all experiments. |
| Temperature fluctuations. | Equilibrate all reagents and plates to the assay temperature before starting the experiment. Maintain a constant temperature during incubation.[7] | |
| Reagent degradation. | Prepare fresh solutions of this compound, enzyme, and substrates for each experiment. Store stock solutions appropriately.[7] | |
| No or low inhibition observed. | Incubation time is too short. | Perform a time-course experiment to determine the optimal pre-incubation time. Increase the pre-incubation duration in subsequent experiments.[8] |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the effective concentration range. | |
| Issues with inhibitor solubility. | Visually inspect for precipitation. Ensure the solvent used to dissolve this compound is compatible with your assay buffer and does not exceed a concentration that affects enzyme activity. | |
| Maximal inhibition is not reached. | Pre-incubation time is insufficient for equilibrium to be reached. | As this compound is a tight-binding inhibitor, it may require a longer pre-incubation time to achieve maximal effect. Extend the pre-incubation time in your time-course experiment.[6] |
| The inhibitor may be unstable in the assay buffer over long incubation periods. | Test the stability of this compound in your assay buffer over time. If degradation is observed, a shorter incubation time with a higher concentration may be necessary, or the buffer composition may need to be adjusted. |
Experimental Protocols
Protocol for Determining Optimal Pre-incubation Time
This protocol describes a time-course experiment to determine the optimal pre-incubation time for achieving maximal inhibition with this compound.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your enzyme (e.g., isolated mitochondria or purified cytochrome bc1 complex) in the assay buffer.
-
Prepare the substrate solution.
2. Assay Setup:
-
In a microplate, add the assay buffer and the enzyme preparation to each well.
-
Add a fixed concentration of this compound (e.g., a concentration expected to yield >80% inhibition) to the test wells and the corresponding solvent control to the control wells.
-
Incubate the plate at the desired temperature for a range of pre-incubation times (e.g., 0, 5, 15, 30, 60, and 120 minutes).
3. Reaction Initiation and Measurement:
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the reaction rate using a suitable detection method (e.g., spectrophotometry or fluorometry).
4. Data Analysis:
-
Calculate the percentage of inhibition for each pre-incubation time point relative to the solvent control.
-
Plot the percentage of inhibition versus the pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that results in the maximal and stable inhibition.
Data Presentation
Table 1: Hypothetical Time-Course Experiment Data for this compound Inhibition
| Pre-incubation Time (minutes) | % Inhibition (Mean ± SD) |
| 0 | 45.2 ± 3.1 |
| 5 | 68.7 ± 2.5 |
| 15 | 85.4 ± 1.8 |
| 30 | 94.1 ± 1.2 |
| 60 | 94.5 ± 1.5 |
| 120 | 93.8 ± 2.0 |
Table 2: Example of Dose-Response Data at Optimal Pre-incubation Time
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 10.3 ± 1.5 |
| 1 | 48.9 ± 2.2 |
| 10 | 85.7 ± 1.9 |
| 100 | 95.2 ± 1.1 |
| 1000 | 95.5 ± 1.3 |
Visualizations
Caption: Workflow for determining the optimal pre-incubation time for this compound.
Caption: Effect of incubation time on tight-binding inhibitor efficacy.
References
- 1. The inhibition of plant mitochondrial respiration by the synthetic analog of ubiquinone, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming UHDBT Insolubility in Aqueous Solutions
Disclaimer: The following information is provided for research and development purposes only. The term "UHDBT" is treated as a placeholder for a generic, poorly water-soluble small molecule, as no specific compound with this designation was identified in publicly available literature. The guidance provided is general and may need to be adapted for your specific molecule.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor aqueous solubility of this compound and other hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the primary reasons for this?
A: Poor aqueous solubility of hydrophobic compounds like this compound is fundamentally due to their chemical structure. These molecules lack a sufficient number of polar functional groups that can interact favorably with polar water molecules. Instead, they tend to self-associate to minimize contact with water, leading to precipitation or aggregation.[1] For a compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon its interaction with the solvent molecules.[1] With hydrophobic compounds in water, this energy balance is often unfavorable.
Q2: What are the initial, simple steps I can take in the lab to try and dissolve my this compound?
A: Before moving to more complex formulation strategies, you should attempt the following basic methods:
-
Agitation: Simple vortexing or stirring can sometimes be sufficient to dissolve a compound, especially if it is not highly insoluble.[1]
-
Gentle Heating: Cautiously warming the solution can increase the kinetic energy and may improve solubility. However, be mindful of the thermal stability of your compound.[1]
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and increase the surface area available for dissolution.[1]
If these methods fail, a more systematic approach to formulation is necessary.
Q3: I've heard about using co-solvents. How do they work and which ones are common?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2][3] This makes the environment more favorable for hydrophobic compounds to dissolve.[2][3] The use of co-solvents is a highly effective and common technique for enhancing the solubility of poorly soluble drugs.[4] Commonly used co-solvents in research and pharmaceutical development include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.[3][4]
Q4: Can changing the pH of my solution improve the solubility of this compound?
A: Adjusting the pH can be a very effective method if your compound has ionizable functional groups (i.e., it is a weak acid or a weak base).[5][6] By changing the pH of the solution, you can shift the equilibrium towards the ionized form of the compound, which is generally much more water-soluble than the neutral form.[7] For a weakly acidic drug, increasing the pH (making it more basic) will enhance solubility, while for a weakly basic drug, decreasing the pH (making it more acidic) will have the same effect.[6]
Q5: What are surfactants and how can they help with solubility?
A: Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble drug can be encapsulated, while the hydrophilic heads face the aqueous exterior, allowing the entire structure to be dispersed in water.[2] Common surfactants include Polysorbate 20, Polysorbate 80, and sodium dodecyl sulfate (SDS).[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing the insolubility of this compound.
Problem: this compound precipitates immediately upon addition to aqueous buffer.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | The compound is extremely non-polar and has minimal interaction with water. |
| Troubleshooting Steps: 1. Attempt to dissolve in a small amount of a water-miscible organic co-solvent first (e.g., DMSO, ethanol).[8] 2. Add the resulting stock solution dropwise to the aqueous buffer while vortexing vigorously. 3. If precipitation still occurs, increase the percentage of the co-solvent in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. | |
| Crystal Lattice Energy | The crystalline form of the compound is very stable and requires a large amount of energy to break apart. |
| Troubleshooting Steps: 1. Consider physical modification techniques like micronization or nanosuspension to increase the surface area.[4][5] 2. Explore the use of solid dispersions, where the drug is dispersed in a hydrophilic carrier in an amorphous state, which has lower lattice energy.[9][10] |
Problem: this compound dissolves initially in a co-solvent/water mixture but precipitates over time.
| Possible Cause | Suggested Solution |
| Metastable Supersaturation | The initial concentration exceeds the thermodynamic equilibrium solubility in the mixed solvent system. |
| Troubleshooting Steps: 1. Reduce the final concentration of this compound. 2. Increase the proportion of the co-solvent. 3. Include a precipitation inhibitor or a stabilizing polymer (e.g., HPMC, PVP) in the formulation.[10] | |
| Temperature Fluctuation | A decrease in temperature can lower the solubility of the compound. |
| Troubleshooting Steps: 1. Ensure your solutions are stored and used at a consistent, controlled temperature. 2. If possible, conduct experiments at a slightly elevated temperature where solubility is higher, provided it does not affect the experiment's outcome or the compound's stability. |
Data on Solubility Enhancement Techniques
The following table summarizes the potential fold-increase in solubility that can be achieved with various techniques for different model compounds. Note that the effectiveness of each technique is highly dependent on the specific physicochemical properties of the drug.
| Technique | Model Drug | Carrier/Excipient | Approximate Fold Increase in Solubility |
| Co-solvency | Danazol | Propylene Glycol/Water | Can be several thousand times higher than aqueous solubility alone[4] |
| Solid Dispersion | Nevirapine | PVP K30 | Remarkable increase compared to the drug alone[9] |
| Solid Dispersion | Itraconazole | HPMC or PVP | Significant enhancement by maintaining an amorphous state[10] |
| Hydrotropy | Syringic Acid | γ-valerolactone (GVL) | Up to 99-fold[11] |
| Hydrotropy | Ferulic Acid | γ-valerolactone (GVL) | Up to 237-fold[11] |
| Complexation | Poorly Soluble Drugs | Cyclodextrins | Precise improvement in aqueous solubility and dissolution rate[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
-
Objective: To prepare a stock solution of this compound in a water-miscible organic solvent and then dilute it into an aqueous buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound powder and place it in a microcentrifuge tube.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in your experiment does not exceed a level that is toxic to your cells or interferes with your assay (typically <0.5%).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
While vortexing the target aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration of this compound.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the solubility limit may have been exceeded.
-
Protocol 2: pH Adjustment for Solubility Enhancement
-
Objective: To determine the effect of pH on the solubility of an ionizable this compound and prepare a solution at an optimal pH.
-
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, borate buffers for basic range)
-
pH meter
-
Stir plate and stir bars
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method to quantify this compound concentration (e.g., HPLC-UV)
-
-
Procedure (Solubility Assessment):
-
Add an excess amount of this compound powder to separate vials containing each of the different pH buffers.
-
Tightly cap the vials and place them on a shaker or stir plate at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of this compound in each filtrate using a validated analytical method.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for dissolution.
-
-
Procedure (Solution Preparation):
-
Based on the solubility assessment, select the buffer with the pH that provides the desired solubility.
-
Weigh the required amount of this compound to achieve the target concentration and add it to the selected buffer.
-
Stir until the compound is fully dissolved.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Mechanisms of solubility enhancement.
Caption: Impact of solubility on biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from UHDBT Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during Ultra-high Dose Rate (UHDR) or FLASH Radiotherapy (FLASH-RT) experiments.
Troubleshooting Guides
Issue 1: Absence of a discernible FLASH effect (no normal tissue sparing) despite using UHDR.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inaccurate Dosimetry: Detectors may be saturated at UHDRs, leading to an underestimation of the actual dose delivered. This could mean the conventional dose rate (CONV-RT) group received a lower dose than intended, or the FLASH group received a higher dose, masking the sparing effect.[1] | 1. Verify Dosimeter Response: Use dosimeters validated for UHDRs. Ionization chambers may require correction factors for ion recombination losses.[1] 2. Cross-Calibrate: Compare readings from multiple dosimetry systems (e.g., calorimeters, chemical dosimeters, and validated films). 3. Review Beam Monitoring: Ensure real-time beam monitoring systems are functioning correctly and are not saturated by the high pulse intensity. | Consult with a medical physicist experienced in UHDR dosimetry to review your setup and data. Consider investing in dosimetry systems specifically designed for FLASH-RT. |
| Suboptimal Beam Parameters: The FLASH effect is dependent on a threshold of dose rate, dose per pulse, and overall irradiation time.[2] Your experimental setup may not be meeting these thresholds. | 1. Characterize Your Beam: Precisely measure the instantaneous and average dose rates, pulse duration, and pulse frequency. 2. Review Literature Thresholds: Compare your beam parameters to those reported in studies that successfully demonstrated a FLASH effect in a similar model. 3. Machine Output Variance: Be aware that many preclinical studies use modified clinical linear accelerators which may have less reliable beam monitoring and dosimetry for UHDRs.[3] | If possible, adjust beam parameters to match those in published successful experiments. If using a modified clinical machine, perform extensive quality assurance to ensure beam stability and reproducibility.[4] |
| Biological Variability: The specific animal model, tissue type, and endpoint being assessed can influence the manifestation of the FLASH effect. | 1. Review Model Suitability: Some tissues may exhibit a more pronounced FLASH effect than others. For example, lung and brain have shown significant sparing.[2][5][6] 2. Consider Genetic Background: The genetic background of the animal model could influence radiation sensitivity and repair mechanisms. 3. Endpoint Timing: The time point for assessing toxicity is crucial. Acute and late toxicities may differ significantly between FLASH and CONV-RT. | Carefully select the animal model and endpoint based on a thorough literature review. Consider including multiple time points for toxicity assessment. |
| Fractionation Schedule: The FLASH effect has been shown to be diminished with fractionated dosing in some preclinical models.[7] | 1. Single Fraction vs. Fractionated: If your protocol uses multiple fractions, the repair of sublethal damage between fractions might negate the FLASH sparing effect.[7] | If feasible, conduct a pilot study with a single high-dose fraction to confirm the presence of a FLASH effect with your system before proceeding with a fractionated schedule. |
Issue 2: Unexpectedly high normal tissue toxicity in the FLASH-RT group.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Dose Delivery Error: An error in the treatment planning system or beam delivery could have resulted in a significantly higher dose than intended. | 1. Independent Dose Calculation: Have a second physicist independently verify the dose calculations and monitor units/time settings. 2. End-to-End Testing: Perform an end-to-end test with a phantom to ensure the entire workflow from treatment planning to dose delivery is accurate. | Implement a rigorous quality assurance protocol for all FLASH experiments, including independent verification of all treatment parameters.[8][9] |
| Volume-Dependent Toxicity: Some studies have reported severe late toxicities when larger volumes are irradiated with FLASH-RT.[5] | 1. Review Irradiation Field Size: Compare your field size to those used in similar published studies. 2. Anatomical Contouring: Ensure precise targeting of the intended volume and minimal exposure to surrounding critical structures. | If large volumes are necessary, consider a dose de-escalation study to determine the tolerance of the specific tissue in your model. |
| Oxygenation Status: The presence of high oxygen levels during irradiation can potentially negate the protective effects of FLASH-RT.[10] | 1. Anesthesia Protocol: Review the anesthesia protocol, as high concentrations of oxygen administered during the procedure could influence the outcome.[10] | Standardize the anesthesia protocol and consider monitoring tissue oxygen levels if this is a suspected confounding factor. |
Issue 3: Inconsistent or contradictory tumor response to FLASH-RT.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Tumor Hypoxia: The response of hypoxic tumors to FLASH-RT can be complex and may differ from well-oxygenated tumors. Some studies suggest FLASH-RT may be particularly effective in hypoxic tumors.[11] | 1. Assess Tumor Oxygenation: If possible, use imaging or immunohistochemical markers to assess the oxygenation status of your tumor model. 2. Compare with Published Data: Review literature on FLASH-RT in similar tumor models to understand the expected response based on oxygenation. | Be aware that your tumor model's specific microenvironment can lead to unexpected results. Documenting the oxygenation status can aid in the interpretation of your findings. |
| Immune System Interaction: The immune response to FLASH-RT can differ from CONV-RT and may play a role in tumor control.[12][13][14] | 1. Immunocompetent vs. Immunocompromised Model: The choice of animal model will significantly impact the contribution of the immune system to the observed tumor response. 2. Immunophenotyping: Analyze the tumor microenvironment for changes in immune cell infiltration (e.g., T-lymphocytes) post-irradiation.[6] | When interpreting tumor response data, consider the potential role of the immune system. In immunocompetent models, unexpected tumor regression or growth delay could be immune-mediated. |
| In Vitro vs. In Vivo Discrepancy: The FLASH effect is considered by many to be an in vivo phenomenon.[15] Results from in vitro experiments may not translate directly to in vivo models. | 1. Oxygen Tension in Culture: Standard cell culture conditions are typically hyperoxic compared to physiological tissue levels. The FLASH effect in vitro has been shown to be more pronounced under hypoxic conditions.[16] | When conducting in vitro FLASH experiments, it is crucial to control and measure the oxygen concentration. Results obtained under standard atmospheric oxygen levels may not be representative of the in vivo situation. |
Frequently Asked Questions (FAQs)
Q1: We are not observing the FLASH effect in our in vitro experiments. Is our setup wrong?
A1: Not necessarily. The FLASH effect is not consistently observed in vitro under standard (normoxic) cell culture conditions.[15][16] Several studies have found that a protective effect is only apparent under hypoxic conditions (oxygen concentration < 5%).[16] The standard oxygen tension in most cell culture incubators is much higher than in most tissues. Therefore, the absence of a FLASH effect in normoxic in vitro experiments is a common finding and does not necessarily indicate a technical problem with your irradiation setup.
Q2: Our dosimetry readings seem inconsistent between experiments. What could be the cause?
A2: Dosimetry at ultra-high dose rates presents significant challenges.[1] Common issues include:
-
Detector Saturation: Many standard dosimeters, including some ionization chambers and films, can become saturated at the very high instantaneous dose rates used in FLASH-RT, leading to inaccurate and non-linear responses.[1]
-
Lack of Standardized Protocols: There is currently a lack of universally accepted protocols for UHDR dosimetry, which can lead to variability between different research groups.
-
Beam Fluctuations: The output of the accelerator, especially if it is a modified clinical machine, may not be as stable in UHDR mode as it is in conventional mode.
It is highly recommended to consult with a physicist with expertise in UHDR dosimetry and to use multiple dosimetry systems for cross-verification.
Q3: We observed an unexpected abscopal effect (regression of tumors outside the radiation field) with FLASH-RT. Is this a known phenomenon?
A3: Yes, there is emerging preclinical evidence suggesting that FLASH-RT may induce systemic anti-tumor immune responses, potentially leading to an abscopal effect.[17] The proposed mechanism involves a differential modulation of the immune system compared to CONV-RT, possibly preserving circulating immune cells and enhancing T-cell infiltration into tumors.[13][17] This is an active area of research, and such a finding, while unexpected, is consistent with some recent reports.
Q4: Can the "oxygen depletion" hypothesis explain all FLASH effect observations?
A4: The oxygen depletion hypothesis, which posits that the rapid consumption of oxygen by radiation-induced chemical reactions creates transient hypoxia that protects normal tissues, is one of the leading theories.[12][13][14] However, there is conflicting evidence, and it is unlikely to be the sole mechanism.[12][13] Some computational models and in vivo measurements suggest that the level of oxygen depletion may not be sufficient to induce significant radiobiological hypoxia in bulk tissue.[12][13][18] Other proposed mechanisms include reduced production of reactive oxygen species (ROS), differential activation of DNA damage repair pathways, and modulation of the immune response.[12][13][14]
Quantitative Data Summary
| Parameter | Conventional Radiotherapy (CONV-RT) | Ultra-high Dose Rate (FLASH-RT) | Key Considerations |
| Average Dose Rate | < 0.1 Gy/s | > 40 Gy/s | This is a critical threshold for observing the FLASH effect.[2][19] |
| Normal Tissue Toxicity | Dose-limiting factor in many clinical scenarios. | Significantly reduced for many tissues (e.g., skin, lung, brain, intestine).[2][19][20] | Effect can be volume-dependent and may be lost with fractionation.[5][7] |
| Tumor Control | Established efficacy. | Generally equivalent to CONV-RT at the same total dose.[16][21] | Some studies suggest enhanced efficacy in hypoxic tumors.[11] |
| Immune Response | Can induce both pro- and anti-inflammatory responses. Can lead to depletion of circulating lymphocytes. | May preserve circulating immune cells and enhance anti-tumor T-cell infiltration.[6][13] | The specific immune modulation is still under investigation. |
Detailed Experimental Protocols
In Vivo Murine Model of Lung Fibrosis
This protocol is a generalized representation based on methodologies described in the literature.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine/xylazine.
-
Irradiation Setup:
-
Mice are placed in a custom-made shield that exposes only the thoracic region.
-
The thorax is irradiated with a single dose (e.g., 15-30 Gy) using either CONV-RT (< 0.1 Gy/s) or FLASH-RT (> 40 Gy/s).
-
Dosimetry is performed using calibrated ionization chambers and/or radiochromic films placed at the same position as the mouse thorax.
-
-
Post-Irradiation Monitoring:
-
Mice are monitored daily for signs of distress.
-
Body weight is recorded weekly.
-
-
Endpoint Assessment (e.g., 24 weeks post-irradiation):
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess collagen deposition (a marker of fibrosis).
-
Immunohistochemistry: Staining for markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., TGF-β).
-
Hydroxyproline Assay: A quantitative measure of collagen content in the lung tissue.
-
In Vitro Clonogenic Survival Assay under Controlled Oxygen
This protocol is adapted from standard radiobiology procedures with modifications for FLASH-RT.
-
Cell Culture:
-
Human or murine cells of interest are cultured in appropriate media.
-
Cells are seeded into specially designed gas-permeable dishes or flasks at a density calculated to yield approximately 50-100 colonies per dish after irradiation.
-
-
Hypoxic Pre-incubation:
-
Cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2) for a sufficient time (e.g., 4-6 hours) to allow for equilibration.
-
-
Irradiation:
-
Dishes are sealed in airtight containers with the same hypoxic gas mixture for transport to the irradiator.
-
Cells are irradiated with a range of doses (e.g., 0-10 Gy) using either CONV-RT or FLASH-RT.
-
Dosimetry must be performed under the same geometric conditions.
-
-
Post-Irradiation Culture:
-
Immediately after irradiation, cells are returned to a standard normoxic incubator (21% O2).
-
Cells are incubated for a period sufficient for colony formation (typically 7-14 days).
-
-
Colony Staining and Counting:
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated for each dose point and survival curves are generated.
-
Visualizations
Caption: A logical workflow for troubleshooting the absence of an expected FLASH effect.
Caption: Interconnected hypotheses for the FLASH effect's differential biological response.
References
- 1. Ultra-high dose rate dosimetry: Challenges and opportunities for FLASH radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights on clinical perspectives of FLASH radiotherapy: from low- to very high electron energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Electron FLASH radiotherapy in vivo studies. A systematic review [frontiersin.org]
- 4. Failure Mode and Effects Analysis for Experimental Use of FLASH on a Clinical Accelerator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLASH Radiotherapy: Expectations, Challenges, and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLASH Radiotherapy: Current Knowledge and Future Insights Using Proton-Beam Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "FLASH effect is diminished by daily fractionation of electron RT in mo" by Aleksandra Ilina, William S. Thomas et al. [digitalcommons.dartmouth.edu]
- 8. Radiation Therapy Deficiencies Identified During On-Site Dosimetry Visits by the Imaging and Radiation Oncology Core Houston Quality Assurance Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. It's the little THANGS: Recording frequently unreported errors for dosimetry quality improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Mechanisms of the FLASH effect: current insights and advances [frontiersin.org]
- 13. Mechanisms of the FLASH effect: current insights and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of FLASH effect [frontiersin.org]
- 15. In vitro assays for investigating the FLASH effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of FLASH effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Phenomenological insights into the FLASH radiotherapy-induced abscopal effect [frontiersin.org]
- 18. Image guidance for FLASH Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electron FLASH radiotherapy in vivo studies. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The FLASH effect—an evaluation of preclinical studies of ultra-high dose rate radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
potential artifacts of using UHDBT in live-cell imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and issues encountered when using UHDBT, a novel fluorescent probe for live-cell imaging. The information is tailored for researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed when using fluorescent probes like this compound in live-cell imaging?
A1: The most common artifacts include phototoxicity, photobleaching, high background fluorescence, and low signal-to-noise ratio.[1][2] These can lead to inaccurate data and misinterpretation of results. It is crucial to perform appropriate controls to identify and minimize these artifacts.
Q2: How can I determine if this compound is causing phototoxicity in my cells?
A2: Phototoxicity is cellular damage caused by excessive light exposure during imaging.[1][3] Signs of phototoxicity include changes in cell morphology (e.g., membrane blebbing, vacuole formation), mitotic arrest, and eventually cell death.[3][4] To assess for phototoxicity, it is essential to monitor cell health throughout the experiment and compare imaged cells to non-imaged control cells.
Q3: What is photobleaching, and how can I minimize it when using this compound?
A3: Photobleaching is the irreversible loss of fluorescence due to photochemical damage to the fluorophore upon light exposure.[1] This results in a fading signal over time. To minimize photobleaching, you can reduce the excitation light intensity, decrease the exposure time, and use an antifade reagent in your imaging medium.[5][6]
Q4: I am observing high background fluorescence in my images. What are the potential sources and how can I reduce it?
A4: High background can originate from several sources:
-
Autofluorescence: Intrinsic fluorescence from cellular components like flavins and NADH.[3][6]
-
Media Components: Phenol red and riboflavin in cell culture media can be fluorescent.[7]
-
Imaging Vessel: Plastic-bottom dishes can exhibit significant fluorescence.[8]
-
Unbound Probe: Excess this compound that has not bound to its target.
To reduce background, consider using phenol red-free, low-riboflavin imaging media, switching to glass-bottom imaging dishes, and optimizing the this compound concentration and washing steps to remove unbound probe.[7][8][9]
Q5: My signal-to-noise ratio (SNR) is low. How can I improve it?
A5: A low SNR can make it difficult to distinguish the signal from your this compound-labeled structure from the background noise. To improve SNR, you can:
-
Optimize the concentration of this compound to maximize signal.
-
Reduce background fluorescence using the strategies mentioned in Q4.[7][8][9]
-
Adjust imaging parameters, such as increasing exposure time or using a more sensitive detector, but be mindful of potential phototoxicity and photobleaching.[10][11]
-
Employ image processing techniques like image averaging or deconvolution.[10]
Troubleshooting Guides
Problem 1: Rapid Signal Loss (Photobleaching)
Symptoms: The fluorescent signal from this compound fades quickly during time-lapse imaging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.[6] | Slower rate of photobleaching, preserving the signal for longer imaging periods. |
| Long Exposure Times | Decrease the camera exposure time.[12] | Reduced photobleaching, although this may also decrease the signal. |
| Absence of Antifade Reagents | Add a commercially available antifade reagent to your live-cell imaging medium.[6][12] | Increased photostability of this compound, leading to a more stable signal over time. |
| Suboptimal Fluorophore Choice | If photobleaching persists, consider if this compound is suitable for long-term imaging. You may need to use a more photostable probe if available.[6] | A more stable fluorescent signal throughout the experiment. |
Problem 2: Signs of Cellular Stress or Death (Phototoxicity)
Symptoms: Cells exhibit abnormal morphology (blebbing, rounding), arrested cell division, or detach from the substrate during or after imaging.[3][4]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Exposure | Minimize the total light dose by reducing excitation intensity, exposure time, and the frequency of image acquisition.[1][13] | Healthier cells that maintain their normal morphology and behavior throughout the experiment. |
| High this compound Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound. | Reduced probe-induced toxicity and healthier cells. |
| Intrinsic Probe Toxicity | Conduct a cytotoxicity assay to assess the inherent toxicity of this compound independent of light exposure.[14][15] | Determination of a safe concentration range for this compound. |
Problem 3: High Background Fluorescence
Symptoms: The image has a hazy appearance, and it is difficult to distinguish the labeled structures from the rest of the cell or the extracellular space.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of autofluorescence.[6] If significant, consider using a fluorophore with a longer wavelength (red or far-red) as autofluorescence is often stronger in the blue and green channels.[6] | Reduced contribution of autofluorescence to the overall background. |
| Fluorescent Media | Switch to a phenol red-free imaging medium.[7][9] Specialized live-cell imaging media are also available that are formulated to reduce background fluorescence.[8] | A darker background, leading to improved contrast and signal-to-noise ratio. |
| Imaging Dish Material | Use imaging dishes with glass or coverslip bottoms instead of standard plastic dishes.[8] | Lower background fluorescence from the imaging vessel. |
| Incomplete Removal of Unbound Probe | Optimize the washing steps after this compound incubation to ensure complete removal of any unbound probe from the medium and cell surface. | A significant reduction in extracellular background fluorescence. |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity
This protocol describes a basic method to evaluate the potential cytotoxicity of this compound using a commercially available live/dead cell viability assay.
Materials:
-
Cells of interest plated in a multi-well imaging plate
-
This compound stock solution
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
Positive control for cytotoxicity (e.g., digitonin or staurosporine)
-
Fluorescence microscope
Methodology:
-
Cell Plating: Seed your cells in a 96-well, glass-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Incubation: Prepare a serial dilution of this compound in complete cell culture medium. Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle-only control (medium without this compound) and a positive control for cell death.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining: Prepare the live/dead staining solution in phenol red-free imaging medium according to the manufacturer's instructions.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Stain Incubation: Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the live (e.g., green fluorescence for Calcein-AM) and dead (e.g., red fluorescence for Ethidium Homodimer-1) cell stains.
-
Analysis: Quantify the number of live and dead cells in multiple fields of view for each condition. Calculate the percentage of dead cells for each this compound concentration and compare it to the vehicle control.
Diagrams
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for common imaging artifacts.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. researchgate.net [researchgate.net]
- 5. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ibidi.com [ibidi.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. LIVE Cytotoxicity Assay » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
Technical Support Center: Stability of Novel Therapeutic Agents in Experimental Buffers
Welcome to the technical support center for our novel therapeutic agents. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for our compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of our compounds in various experimental buffers.
Disclaimer: The following data and protocols are provided as a general guide. We strongly recommend performing initial stability tests for your specific experimental conditions and with your particular lot of the compound.
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent for dissolving the compound?
A1: For initial stock solutions, we recommend using Dimethyl Sulfoxide (DMSO). Our compounds generally exhibit good solubility in DMSO. For final experimental concentrations, the DMSO stock solution should be diluted into the appropriate aqueous buffer. It is crucial to ensure the final DMSO concentration is compatible with your assay and does not exceed a level that could affect cellular or biochemical processes (typically <0.5%).
Q2: What is the expected solubility of the compound in aqueous buffers?
A2: Many small molecule drug candidates have limited aqueous solubility. The solubility is often pH-dependent. We advise performing a solubility assessment in your specific experimental buffer prior to conducting your main experiments.
Q3: How should I store the stock solution and solutions in experimental buffers?
A3: Stock solutions in DMSO should be aliquoted into single-use, light-protected tubes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of the compound in aqueous buffers is variable and should be determined empirically. For many compounds, it is best to prepare fresh dilutions in aqueous buffers for each experiment.
Q4: Is the compound sensitive to pH changes in experimental buffers?
A4: Yes, the stability of many organic molecules is pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation.[1][2][3] We generally recommend using buffers within a pH range of 6-8 for initial experiments, unless the specific aims of your study require otherwise.
Q5: What are the potential degradation pathways for this type of compound?
A5: Common degradation pathways for small molecule drugs include hydrolysis, oxidation, and photodecomposition.[4] The specific degradation pathway for a particular compound will depend on its chemical structure and the experimental conditions (e.g., buffer composition, pH, temperature, light exposure).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution in aqueous buffer. | The compound has low solubility in the chosen buffer. The final concentration exceeds the solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) if your assay allows. - Test a range of buffers with different pH values to find one that improves solubility.[2] - Lower the final concentration of the compound. - Consider using solubility-enhancing excipients if appropriate for your application.[2] |
| Loss of compound activity over time in an experiment. | The compound is degrading in the experimental buffer under the incubation conditions. | - Perform a time-course stability study in your experimental buffer at the relevant temperature. - Prepare fresh solutions of the compound immediately before use. - If possible, shorten the incubation time of your experiment. - Evaluate the stability in different buffers to identify a more suitable one. |
| Inconsistent experimental results. | - Inconsistent preparation of compound solutions. - Degradation of the compound in the stock solution or during the experiment. - Interaction of the compound with components of the experimental buffer. | - Ensure accurate and consistent preparation of all solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Run a stability check of your compound in the experimental buffer using an analytical method like HPLC or LC-MS. |
Quantitative Data Summary
The following tables provide example data on the stability of a hypothetical compound, "Compound X," in different experimental buffers. This is illustrative data; you must generate this data for your specific compound.
Table 1: Stability of Compound X in Various Buffers at 37°C over 24 Hours
| Buffer (50 mM) | pH | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 95.2 ± 1.5 | 88.1 ± 2.1 | 75.4 ± 3.2 |
| Tris-HCl | 7.4 | 98.1 ± 0.8 | 95.3 ± 1.2 | 90.5 ± 1.8 |
| MES | 6.0 | 99.5 ± 0.5 | 98.2 ± 0.9 | 96.1 ± 1.1 |
| HEPES | 7.4 | 97.8 ± 1.0 | 94.5 ± 1.5 | 89.9 ± 2.0 |
| Citrate-Phosphate | 5.0 | 85.3 ± 2.5 | 70.1 ± 3.8 | 50.2 ± 4.5 |
Table 2: Effect of pH on the Stability of Compound X in a Universal Buffer at 37°C after 24 Hours
| pH | % Remaining after 24h |
| 4.0 | 65.7 ± 4.1 |
| 5.0 | 78.9 ± 3.3 |
| 6.0 | 92.1 ± 2.0 |
| 7.0 | 94.5 ± 1.7 |
| 8.0 | 88.3 ± 2.4 |
| 9.0 | 72.4 ± 3.9 |
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
-
Weighing: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be necessary for some compounds.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Protocol for Assessing Compound Stability in an Experimental Buffer
-
Preparation of Test Solution: Dilute the DMSO stock solution of the compound into the pre-warmed experimental buffer to the final desired concentration. Ensure the final DMSO concentration is constant across all samples.
-
Initial Measurement (Time Zero): Immediately after preparation, take an aliquot of the solution and analyze it using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration. This will serve as the time-zero reading.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same analytical method.
-
Analysis: Calculate the percentage of the compound remaining at each time point relative to the time-zero measurement.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: A potential degradation pathway for a therapeutic compound.
References
- 1. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathway: Significance and symbolism [wisdomlib.org]
adjusting UHDBT concentration for different cell types
This guide provides troubleshooting advice and frequently asked questions for researchers working with Compound UHDBT. For the purposes of this guide, "Compound this compound" is treated as a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound this compound?
A: For most in vitro applications, Compound this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability, typically recommended to be less than 0.1%.[1]
Q2: What is a good starting concentration range for initial experiments with Compound this compound?
A: For a novel compound, it is advisable to test a wide range of concentrations to determine its cytotoxic or biological effects. A common starting point is a serial dilution covering a broad spectrum, for example, from 100 µM down to 1 nM.[2] This initial range-finding experiment will help identify a narrower, more effective concentration range for subsequent, more detailed assays.
Q3: How should I store the Compound this compound stock solution?
A: Lyophilized powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term use, a stock solution can be kept at 4°C for a few days, protected from light.
Q4: Is Compound this compound expected to be cytotoxic?
A: As an investigational compound, its full cytotoxic profile may not be completely understood. The primary mechanism of action will determine its effect on cell viability. It is essential to perform a cytotoxicity assay on your specific cell lines to determine the half-maximal inhibitory concentration (IC50).[1]
Q5: How long should I incubate my cells with Compound this compound?
A: The optimal incubation time is dependent on the compound's mechanism of action and the cell type being used. Typical incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[1][2] It is recommended to perform a time-course experiment to determine the most appropriate endpoint for your study.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with Compound this compound.
Problem: I am seeing high levels of cell death in my vehicle control wells (e.g., DMSO only).
-
Possible Cause: The concentration of the solvent (DMSO) may be too high for your specific cell type, as some cell lines are more sensitive to solvents than others.
-
Solution:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is at the lowest effective level, ideally below 0.1%.
-
Perform a Solvent Titration: Test the effect of a range of DMSO concentrations on your cells' viability to determine the maximum tolerated concentration.
-
Check Reagent Quality: Ensure the DMSO used is of high purity and sterile.
-
Problem: Compound this compound is not showing any effect on my cells, even at high concentrations.
-
Possible Cause 1: The compound may have low potency in the cell line being tested.
-
Solution:
-
Expand Concentration Range: Test even higher concentrations, if solubility allows.
-
Increase Incubation Time: Extend the exposure time (e.g., to 72 hours) to see if a response develops over a longer period.
-
Test Other Cell Lines: The compound's effect can be cell-type specific. Try testing on a panel of different cell lines.
-
-
Possible Cause 2: The compound may have degraded.
-
Solution:
-
Use Fresh Stock: Prepare a fresh stock solution from lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Verify Storage Conditions: Confirm that the compound has been stored correctly (i.e., at the recommended temperature and protected from light).
-
-
Possible Cause 3: The compound may not be soluble in the culture medium.
-
Solution:
-
Check for Precipitation: Before adding the compound to your cells, inspect the diluted media for any visible precipitate.
-
Modify Dilution Method: When diluting the DMSO stock into aqueous culture medium, add the stock to the medium drop-wise while vortexing to prevent precipitation.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause 1: Variations in cell culture conditions.
-
Solution:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. Use cells that are in the logarithmic growth phase.[3]
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Monitor Culture Health: Regularly check for signs of contamination (bacterial, fungal, or mycoplasma), which can significantly impact experimental outcomes.[][5][6][7]
-
-
Possible Cause 2: Pipetting errors or inaccurate dilutions.
-
Solution:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Prepare a Master Mix: For each concentration, prepare a master mix of medium containing Compound this compound to add to replicate wells, which will minimize well-to-well variability.
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common experimental issues.
Caption: Troubleshooting Decision Tree for In Vitro Assays
Experimental Protocols
Protocol: Determining IC50 using MTT Assay
This protocol describes a method for determining the concentration of Compound this compound that inhibits 50% of cell viability (IC50) using a colorimetric MTT assay.[8][9]
Materials:
-
Target adherent cancer cell lines (e.g., HeLa, A549)
-
Compound this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound this compound in complete culture medium from your stock solution. A common approach is to prepare 2x concentrated solutions that will be added to the wells in a 1:1 ratio.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of Compound this compound to the respective wells.
-
Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[2]
-
Experimental Workflow Diagram
Caption: General Workflow for Concentration Optimization
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example IC50 Values of Compound this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 5.8 |
| A549 | Lung Cancer | 48 | 8.1 |
| MCF-7 | Breast Cancer | 48 | 9.5 |
| MDA-MB-231 | Breast Cancer | 48 | 7.2 |
Note: The IC50 values presented are hypothetical and will vary depending on experimental conditions.[1]
Table 2: Recommended Starting Concentration Ranges for Different Assay Types
| Assay Type | Recommended Concentration Range | Purpose |
| Initial Cytotoxicity Screen | 1 nM - 100 µM | To determine the general potency and effective range of the compound. |
| IC50 Determination | Centered around the estimated IC50 with 8-12 points (e.g., 0.1 µM - 50 µM) | To accurately calculate the IC50 value. |
| Mechanistic Studies | 0.1x, 1x, and 10x the IC50 value | To study downstream effects at sub-lethal, lethal, and supra-lethal doses. |
| Synergy Experiments | A matrix of concentrations below the IC50 for each compound | To identify synergistic, additive, or antagonistic effects with other drugs. |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for Compound this compound, where it inhibits a pro-survival signaling pathway, leading to apoptosis.
Caption: Hypothetical Signaling Pathway for Compound this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to UHDBT and Stigmatellin as Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent inhibitors of mitochondrial Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase): 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) and stigmatellin. Both compounds are widely used as chemical probes to study the function of Complex III and the broader mitochondrial respiratory chain. This document outlines their mechanisms of action, inhibitory potencies, and the experimental protocols used to characterize them.
Mechanism of Action and Binding Sites
Both this compound and stigmatellin are classified as Qo site inhibitors, meaning they bind to the ubiquinol oxidation site within Complex III.[1] This binding event physically obstructs the entry of the natural substrate, ubiquinol, thereby halting the electron flow to cytochrome c1 and the subsequent reduction of cytochrome c.[2][3]
Stigmatellin , a natural product isolated from the myxobacterium Stigmatella aurantiaca, binds to the distal part of the Qo site on the cytochrome b subunit.[1][4] A key feature of its binding is the formation of a hydrogen bond with His-181 (in bovine numbering) of the Rieske iron-sulfur protein (ISP), a critical component of Complex III.[1][4] This interaction locks the mobile head of the ISP in a fixed position, preventing its movement and thus inhibiting electron transfer.[5] The binding of stigmatellin also induces a significant increase in the midpoint potential of the ISP's [2Fe-2S] cluster, from approximately +290 mV to +540 mV.[1][6]
This compound , a synthetic analog of ubiquinone, also binds to the Qo site and interacts with the Rieske ISP.[5][7] Similar to stigmatellin, this compound binding immobilizes the ISP domain, which is a crucial aspect of its inhibitory mechanism.[5] While both inhibitors target the same site, the pH dependence of their binding rates differs; the binding rate of this compound is pH-dependent, whereas that of stigmatellin is not.[8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative parameters for this compound and stigmatellin, providing a direct comparison of their potency and binding kinetics.
| Parameter | This compound | Stigmatellin | Source Organism |
| IC50 | Not explicitly found in search results | 15 nM (for stigmatellin A), 21 nM (for stigmatellin Y), 66 nM (for stigmatellin X) | Beef heart submitochondrial particles[9] |
| Binding Rate Constant (k_on) | 2.3 x 10^5 M⁻¹s⁻¹ (at pH 7.5) | 1.0 x 10^5 M⁻¹s⁻¹ (at pH 7.5) | Bovine cytochrome bc1 complex[8] |
| Effect on ISP Midpoint Potential | Induces immobilization of ISP, implying an effect on its properties | Increases from +290 mV to +540 mV | Bovine heart mitochondria[5][6] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by both this compound and stigmatellin is the mitochondrial electron transport chain (ETC). By inhibiting Complex III, these compounds disrupt the transfer of electrons from ubiquinol to cytochrome c, which in turn leads to a decrease in the proton motive force across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis.[2] This inhibition can also lead to the generation of reactive oxygen species (ROS) from Complex III.
Below are diagrams illustrating the mechanism of Complex III inhibition and a general workflow for comparing the efficacy of these inhibitors.
Caption: Mechanism of Complex III inhibition by this compound and stigmatellin.
Caption: Experimental workflow for comparing Complex III inhibitors.
Experimental Protocols
Isolation of Mitochondria
Mitochondria can be isolated from various tissues (e.g., bovine heart, rat liver) by differential centrifugation. The general steps are as follows:
-
Homogenize fresh tissue in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
Complex III Activity Assay (Ubiquinol-Cytochrome c Reductase Assay)
This spectrophotometric assay measures the rate of cytochrome c reduction, which is dependent on Complex III activity.[10]
Reagents:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)
-
Cytochrome c (oxidized form)
-
Ubiquinol (e.g., decylubiquinol, prepared fresh by reducing decylubiquinone with sodium borohydride)
-
Potassium cyanide (KCN) or sodium azide to inhibit Complex IV
-
Detergent (e.g., dodecyl maltoside) to solubilize the mitochondrial membranes
-
Inhibitors: this compound and stigmatellin stock solutions in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, cytochrome c, and KCN.
-
Add the isolated mitochondria to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
For inhibitor studies, add varying concentrations of this compound or stigmatellin and pre-incubate for a defined period.
-
Initiate the reaction by adding ubiquinol.
-
Monitor the increase in absorbance at 550 nm (the peak absorbance of reduced cytochrome c) over time using a spectrophotometer.
-
The rate of cytochrome c reduction is calculated from the initial linear portion of the absorbance curve using the extinction coefficient for cytochrome c.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Stopped-Flow Kinetic Analysis of Inhibitor Binding
To determine the binding rate constants of the inhibitors, a stopped-flow rapid scanning technique can be employed.[8] This method allows for the measurement of rapid kinetic events.
Principle: The binding of this compound or stigmatellin to Complex III causes a rapid oxidation of cytochrome c1 due to the elevation of the ISP's redox potential.[8] Assuming the intramolecular electron transfer from the ISP to cytochrome c1 is much faster than inhibitor binding, the rate of cytochrome c1 oxidation reflects the rate of inhibitor binding.[8]
Procedure:
-
Two syringes in the stopped-flow apparatus are filled with the reactants. One contains the reduced cytochrome bc1 complex, and the other contains the inhibitor (this compound or stigmatellin) in an appropriate buffer.
-
The reactants are rapidly mixed, and the change in absorbance of cytochrome c1 is monitored over a very short time scale (milliseconds).
-
The kinetic traces are then fitted to appropriate equations to determine the pseudo-first-order rate constants at different inhibitor concentrations.
-
The second-order binding rate constant (k_on) is then calculated from the slope of a plot of the pseudo-first-order rate constants versus the inhibitor concentration.[8]
Conclusion
Both this compound and stigmatellin are highly effective inhibitors of Complex III, acting at the Qo site. Stigmatellin, particularly stigmatellin A, exhibits a slightly lower IC50 value in the nanomolar range.[9] Kinetic studies indicate that this compound has a faster binding rate constant than stigmatellin under the tested conditions.[8] The choice between these two inhibitors may depend on the specific experimental goals. Stigmatellin's well-characterized interaction with the Rieske ISP and its potent inhibition make it a valuable tool for structural and mechanistic studies.[1][4][6] this compound, as a synthetic analog, provides a useful alternative for probing the ubiquinol-binding pocket.[7] Understanding the subtle differences in their binding kinetics and pH dependence can aid researchers in designing more precise experiments to investigate the intricacies of mitochondrial respiration.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of plant mitochondrial respiration by the synthetic analog of ubiquinone, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the binding rate constants of stigmatellin and this compound to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. caymanchem.com [caymanchem.com]
Assessing the Specificity of UHDBT as a Research Tool: A Comparative Guide
For researchers in drug development and cellular metabolism, the precise modulation of mitochondrial function is paramount. 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) is a synthetic ubiquinone analog widely utilized as a potent inhibitor of the mitochondrial respiratory chain. This guide provides an objective comparison of this compound with other common inhibitors of mitochondrial Complex III, focusing on specificity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tool.
Mechanism of Action: Targeting the Qo Site of Complex III
This compound exerts its inhibitory effect on Complex III (cytochrome bc1 complex) of the electron transport chain. Specifically, it binds to the Qo site, which is the catalytic site for the oxidation of ubiquinol. This binding action blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical step in the Q-cycle. This inhibition disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.
While this compound is highly specific for the Qo site, its binding domain within this site is distinct from some other inhibitors, leading to different classifications and potential variations in off-target effects.
Comparative Analysis of Complex III Inhibitors
The specificity of a research tool is defined by its ability to interact with its intended target with minimal off-target effects. Here, we compare this compound with other well-characterized Complex III inhibitors: myxothiazol, stigmatellin, and antimycin A.
Data Presentation: Inhibitory Concentrations (IC50) of Mitochondrial Complex Inhibitors
The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against mitochondrial respiratory chain complexes. It is important to note that direct comparative studies measuring the IC50 of all these inhibitors across all five complexes under identical conditions are limited. The data presented is compiled from various sources and experimental systems.
| Inhibitor | Target Complex | IC50 | Off-Target Complex(es) | IC50 (Off-Target) | Reference |
| This compound | Complex III | Not Reported | Not Reported | Not Reported | |
| Myxothiazol | Complex III | ~0.5 nM | Complex I | Micromolar range[1] | |
| Stigmatellin | Complex III | Nanomolar range | Complex I | 0.2 µM[1] | |
| Antimycin A | Complex III (Qi site) | Nanomolar range | Minimal on other complexes | Not Reported | [2] |
Note: The absence of reported IC50 values for this compound across the mitochondrial complexes is a significant gap in the current literature. Researchers should exercise caution and are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific model system. Myxothiazol and stigmatellin have been reported to inhibit Complex I at concentrations significantly higher than those required to inhibit Complex III[1]. Antimycin A is generally considered highly specific for the Qi site of Complex III[2].
Signaling Pathways and Experimental Workflows
Inhibition of Mitochondrial Complex III Signaling Pathway
The following diagram illustrates the mechanism of action of Qo site inhibitors, including this compound, myxothiazol, and stigmatellin, on the Q-cycle within Complex III.
Caption: Inhibition of the Qo site of Complex III by this compound and other inhibitors.
Experimental Workflow for Assessing Inhibitor Specificity
This diagram outlines a general workflow for determining the specificity of a mitochondrial inhibitor like this compound.
Caption: General workflow for assessing mitochondrial inhibitor specificity.
Experimental Protocols
1. Isolation of Mitochondria from Cultured Cells
This protocol describes a standard method for isolating mitochondria, a prerequisite for in vitro assays of respiratory chain complex activity.
-
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
-
Procedure:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Mitochondria Isolation Buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.
-
Repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for subsequent assays.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
2. Measurement of Mitochondrial Respiratory Chain Complex Activity
The activity of individual complexes can be measured spectrophotometrically using specific substrates and inhibitors. The following are generalized protocols that can be adapted for use with isolated mitochondria or permeabilized cells[3][4].
-
General Principle: The activity of each complex is determined by measuring the rate of oxidation or reduction of a specific substrate or electron acceptor. The specificity of the assay is confirmed by the use of a known inhibitor for that complex.
-
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Reaction: Measures the rotenone-sensitive oxidation of NADH.
-
Procedure: Monitor the decrease in absorbance at 340 nm due to NADH oxidation. The specific activity is the difference in the rate of NADH oxidation in the presence and absence of rotenone.
-
-
Complex II (Succinate:ubiquinone oxidoreductase) Activity:
-
Reaction: Measures the reduction of an artificial electron acceptor, such as DCPIP, coupled to the oxidation of succinate.
-
Procedure: Monitor the decrease in absorbance of DCPIP at 600 nm. The specific activity is the difference in the rate in the presence and absence of a Complex II inhibitor like malonate or TTFA.
-
-
Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:
-
Reaction: Measures the reduction of cytochrome c using a ubiquinol analog as a substrate.
-
Procedure: Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c. The specific activity is the difference in the rate in the presence and absence of a Complex III inhibitor like antimycin A.
-
-
Complex IV (Cytochrome c oxidase) Activity:
-
Reaction: Measures the oxidation of reduced cytochrome c.
-
Procedure: Monitor the decrease in absorbance at 550 nm due to the oxidation of cytochrome c. The specific activity is the difference in the rate in the presence and absence of a Complex IV inhibitor like potassium cyanide (KCN).
-
3. Assessing Off-Target Effects on Cellular Kinases and Phosphatases
To comprehensively assess the specificity of this compound, it is crucial to evaluate its effects on other key cellular signaling molecules.
-
Kinase Profiling:
-
Method: Utilize a commercial kinase profiling service that screens the inhibitor against a large panel of purified kinases.
-
Procedure: The service will typically perform in vitro kinase assays in the presence of a fixed concentration of this compound and measure the residual kinase activity. The results are reported as a percentage of inhibition for each kinase in the panel.
-
-
Phosphatase Activity Assays:
-
Method: Perform in vitro phosphatase activity assays using commercially available kits for specific phosphatases of interest or a panel of phosphatases.
-
Procedure: The assay typically involves incubating the purified phosphatase with a specific substrate in the presence and absence of this compound. The amount of product generated is then quantified, usually through a colorimetric or fluorometric readout.
-
Conclusion
This compound is a valuable research tool for the specific inhibition of mitochondrial Complex III at the Qo site. Its primary advantage lies in its potent and targeted action on this complex. However, the current lack of publicly available, comprehensive data on its IC50 values across all mitochondrial complexes necessitates careful validation by individual researchers. For studies requiring a well-characterized off-target profile, alternatives like antimycin A, which has a distinct binding site and is known for its high specificity to Complex III, may be considered. When using Qo site inhibitors such as myxothiazol and stigmatellin, researchers should be aware of their potential to inhibit Complex I at higher concentrations. The experimental protocols provided in this guide offer a framework for researchers to systematically assess the specificity of this compound and other mitochondrial inhibitors in their own experimental systems, ensuring the generation of robust and reliable data.
References
- 1. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of UHDBT: A Guide to its Interaction with Cellular Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the cross-reactivity and inhibitory mechanism of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a potent inhibitor of mitochondrial respiration. While comprehensive screening data across a wide range of cellular enzymes is not extensively available in the public domain, this document summarizes the current understanding of this compound's primary target and its effects on related cellular pathways.
Executive Summary
This compound is a well-characterized inhibitor of the cytochrome b-c1 complex (Complex III) of the mitochondrial electron transport chain. Its mechanism of action involves binding to the Rieske iron-sulfur protein (ISP) , a critical component of Complex III, thereby blocking electron flow and inhibiting cellular respiration. This targeted action makes this compound a valuable tool for studying mitochondrial function. However, researchers should be aware that its effects on other cellular enzymes have not been systematically profiled in publicly accessible studies.
Mechanism of Action: Inhibition of the Cytochrome b-c1 Complex
This compound acts as a potent, tight-binding inhibitor of ubiquinol oxidation at the Qo site of the cytochrome b-c1 complex. This inhibition disrupts the Q-cycle, a key process in proton translocation across the inner mitochondrial membrane, which is essential for ATP synthesis.
Caption: this compound inhibits the cytochrome b-c1 complex by binding to the Rieske ISP.
Known Inhibitory Activities of this compound
The primary and most well-documented activity of this compound is the inhibition of mitochondrial respiration. This has been demonstrated through the measurement of both cyanide-sensitive (cytochrome c oxidase-dependent) and cyanide-insensitive (alternative oxidase-dependent) respiration.
| Target Pathway | Specific Target | Effect | Potency |
| Mitochondrial Respiration | Cytochrome b-c1 complex | Inhibition | High (nM to low µM range) |
| Cyanide-Sensitive Respiration | Electron Transport Chain | Inhibition | High |
| Cyanide-Insensitive Respiration | Alternative Oxidase Pathway | Inhibition | High |
Experimental Protocols
Measurement of Mitochondrial Respiration Inhibition
This protocol outlines the general procedure for assessing the inhibitory effect of this compound on mitochondrial respiration using a Clark-type oxygen electrode.
1. Isolation of Mitochondria:
-
Plant tissues (e.g., potato tubers, cauliflower) are homogenized in a chilled grinding medium.
-
The homogenate is filtered and subjected to differential centrifugation to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable assay buffer.
2. Oxygen Consumption Measurement:
-
A Clark-type oxygen electrode is calibrated and connected to a chart recorder or data acquisition system.
-
The reaction chamber is filled with air-saturated respiration medium.
-
A baseline of oxygen concentration is established.
-
A known amount of isolated mitochondria is added to the chamber.
-
A respiratory substrate (e.g., succinate or NADH) is added to initiate oxygen consumption.
-
Once a stable rate of respiration is observed, aliquots of this compound at various concentrations are added to the chamber.
-
The rate of oxygen consumption is monitored to determine the inhibitory effect of this compound.
3. Determination of Cyanide-Sensitive and Cyanide-Insensitive Respiration:
-
To measure cyanide-sensitive respiration, the assay is performed as described above. Potassium cyanide (KCN), an inhibitor of cytochrome c oxidase (Complex IV), is added to block this pathway.
-
To measure cyanide-insensitive respiration, the assay is conducted in the presence of KCN to inhibit the main respiratory chain, allowing for the measurement of the alternative oxidase pathway activity. This compound's effect on this remaining oxygen consumption is then determined.
Caption: Experimental workflow for assessing mitochondrial respiration inhibition.
Conclusion and Recommendations
This compound is a highly specific and potent inhibitor of the cytochrome b-c1 complex in the mitochondrial respiratory chain. Its well-defined mechanism of action makes it an invaluable tool for research focused on mitochondrial bioenergetics.
For drug development professionals, while the high specificity for Complex III is promising, the lack of comprehensive cross-reactivity data necessitates caution. It is highly recommended that any therapeutic development program involving this compound or its analogs include broad-panel enzymatic screening (e.g., kinome scans, general enzyme panels) to de-risk potential off-target effects. The experimental protocols provided in this guide can be adapted to assess the on-target activity of novel compounds designed to interact with the mitochondrial respiratory chain.
A Comparative Guide to UHDBT and Antimycin A for Studying Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the study of mitochondrial respiration is paramount to understanding both physiological and pathological processes. Chemical inhibitors are indispensable tools in this field, allowing for the precise dissection of the electron transport chain (ETC). Among these, inhibitors of Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) are critical for investigating the Q-cycle. This guide provides a detailed comparison of two key Complex III inhibitors: 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) and antimycin A.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and antimycin A lies in their binding sites within the cytochrome bc1 complex, leading to different modes of inhibition and downstream effects.
Antimycin A is a classical and potent inhibitor that binds to the Qi (quinone-inside) site of the cytochrome b subunit. This binding event physically obstructs the transfer of an electron from heme bH to ubiquinone, effectively stalling the Q-cycle. This blockage leads to a highly reduced state of the electron carriers upstream of the inhibition site and a more oxidized state downstream.
This compound , a synthetic analog of ubiquinone, acts as a Qo (quinone-outside) site inhibitor. It competes with ubiquinol for binding at this site on the cytochrome b subunit. By occupying the Qo site, this compound prevents the initial oxidation of ubiquinol, thereby blocking the bifurcation of electrons to both the Rieske iron-sulfur protein (ISP) and heme bL.
This fundamental difference in their binding sites has significant implications for experimental outcomes, particularly in studies of reactive oxygen species (ROS) production. Inhibition at the Qi site by antimycin A is known to cause a significant increase in superoxide production at the Qo site, as the accumulation of reduced upstream components promotes the formation of a stable ubisemiquinone radical that can readily donate an electron to molecular oxygen. In contrast, Qo site inhibitors like this compound are expected to generate less superoxide as they prevent the formation of the ubisemiquinone intermediate at that site.
Quantitative Comparison
| Inhibitor | Target Site | Typical Effective Concentration | Key Effects |
| Antimycin A | Cytochrome bc1 Complex (Complex III) - Qi site | Nanomolar range | Blocks electron transfer from heme bH to ubiquinone; Induces significant mitochondrial superoxide production. |
| This compound | Cytochrome bc1 Complex (Complex III) - Qo site | Nanomolar to low micromolar range | Prevents ubiquinol oxidation; Expected to produce less superoxide at the Qo site compared to antimycin A. |
Experimental Protocols
To comparatively assess the effects of this compound and antimycin A on mitochondrial respiration, a standard approach is to measure the oxygen consumption rate (OCR) in isolated mitochondria or whole cells using an extracellular flux analyzer, such as the Seahorse XF Analyzer.
Experimental Protocol: Comparative Analysis of Mitochondrial Respiration Inhibition using a Seahorse XF Analyzer
1. Cell Culture and Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
2. Preparation of Inhibitor Stocks:
-
Prepare stock solutions of this compound and antimycin A in a suitable solvent (e.g., DMSO).
-
On the day of the assay, dilute the stock solutions in Seahorse XF assay medium to the desired working concentrations. A concentration response curve is recommended to determine the optimal inhibitory concentration for each compound in the specific cell type being used.
3. Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the calibrant with fresh, pre-warmed assay medium.
-
Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: this compound or Antimycin A (at various concentrations) or vehicle control (e.g., DMSO).
-
Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port C: FCCP (a protonophore) to determine maximal respiration.
-
Port D: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (or another Complex III inhibitor if not the primary compound of interest) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
4. Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR before sequentially injecting the compounds from the ports and measuring the OCR after each injection.
5. Data Analysis:
-
Calculate the percentage inhibition of basal and maximal respiration for each concentration of this compound and antimycin A.
-
Determine the IC50 value for each inhibitor by plotting the percentage inhibition against the log of the inhibitor concentration.
-
Compare the effects of the two inhibitors on key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizing the Mechanisms
Signaling Pathway of Complex III Inhibition
Caption: Inhibition sites of this compound and Antimycin A in the electron transport chain.
Experimental Workflow for Comparing Mitochondrial Inhibitors
Caption: Workflow for comparing mitochondrial inhibitors using a Seahorse XF Analyzer.
Conclusion
Both this compound and antimycin A are powerful tools for the study of mitochondrial Complex III. The choice between them depends on the specific experimental question. Antimycin A, with its well-characterized action at the Qi site, is a standard for inducing significant superoxide production and for general inhibition of Complex III. This compound, acting at the Qo site, offers a valuable alternative for dissecting the initial steps of the Q-cycle and for studies where minimizing superoxide generation from the Qo site is desirable. For a comprehensive understanding, researchers may benefit from using both inhibitors in parallel to delineate the specific effects of inhibiting different stages of the Q-cycle. Future studies with direct, quantitative comparisons of these inhibitors in various models will further refine their application in mitochondrial research.
Unraveling the Inhibitory Mechanism of UHDBT on Mitochondrial Complex III
A definitive guide confirming the inhibitory site of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) in Complex III (cytochrome bc1 complex), with a comparative analysis against other known inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
The mitochondrial electron transport chain is a cornerstone of cellular metabolism, and its components are critical targets for drug development. Complex III, also known as the cytochrome bc1 complex, plays a central role in this chain. The synthetic ubiquinone analog, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (this compound), is a potent inhibitor of this complex. Understanding its precise inhibitory site and mechanism is crucial for the development of novel therapeutics targeting mitochondrial function.
Experimental evidence strongly indicates that this compound exerts its inhibitory effect by binding to the iron-sulfur protein (ISP) subunit of the Complex III, specifically at or near the ubiquinol oxidation (Qo) site.[1][2] This binding event is not a simple blockade but induces significant conformational changes within the complex, ultimately disrupting the electron flow.
Comparative Analysis of Complex III Inhibitors
This compound is often compared with other well-characterized Complex III inhibitors, such as myxothiazol, stigmatellin, and antimycin A. While all disrupt the function of Complex III, they do so by binding to distinct or overlapping sites, leading to different effects on the complex's components. The following table summarizes the key quantitative data comparing these inhibitors.
| Parameter | This compound | Myxothiazol | Stigmatellin | Antimycin A |
| Binding Site | Qo site, near the iron-sulfur cluster[2] | Qo site, near heme bL[2] | Qo site, overlapping both this compound and myxothiazol sites[2] | Qi site, near heme bH[2] |
| Effect on ISP Midpoint Potential | Increases by ~70 mV[3] | No effect[4] | Increases potential[5] | No direct effect |
| Effect on Cytochrome c1 Midpoint Potential | Lowers by ~30 mV[3] | No significant effect | Not specified | No direct effect |
| Binding Stoichiometry | 1 molecule per bc1 complex[1] | Not specified | Not specified | Not specified |
| Binding Rate Constant (M⁻¹s⁻¹) | 2.3 x 10⁵ (at pH 7.5)[5] | Not specified | 1.0 x 10⁵ (at pH 7.5)[5] | Not specified |
| Classification | Qo-II or Pf-type inhibitor[2][6][7] | Qo-I or Pm-type inhibitor[7] | Qo-III or Pf-type inhibitor[6][7] | Qi inhibitor |
Mechanism of this compound Inhibition
The binding of this compound to the iron-sulfur protein is a critical event that triggers a cascade of effects, leading to the inhibition of Complex III. The proposed mechanism involves the following key steps:
-
Binding to the Reduced ISP: this compound shows an enhanced affinity for the reduced form of the iron-sulfur protein.[1]
-
Conformational Fixation: Upon binding, this compound induces a significant conformational change, effectively "locking" the extrinsic domain of the ISP onto the surface of cytochrome b.[2][6][8] This fixation prevents the necessary movement of the ISP between cytochrome b and cytochrome c1, which is essential for electron transfer.
-
Disruption of Electron Transfer: By immobilizing the ISP, this compound blocks the transfer of electrons from the iron-sulfur cluster to cytochrome c1, thus inhibiting the overall catalytic cycle of Complex III.
The following diagram illustrates the proposed signaling pathway of this compound inhibition.
Experimental Confirmation of the Inhibitory Site
Several key experimental techniques have been instrumental in pinpointing the inhibitory site of this compound. The general workflow for these investigations is outlined below.
Detailed Experimental Protocols
1. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Objective: To observe the effect of this compound on the iron-sulfur cluster of Complex III.
-
Protocol:
-
Isolate and purify Complex III from a suitable source (e.g., bovine heart mitochondria).
-
Prepare samples of the purified complex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% lauryl maltoside).
-
Add ascorbate to partially reduce the complex.
-
Record the EPR spectrum of the iron-sulfur cluster at a low temperature (e.g., 12 K).
-
Titrate the sample with varying concentrations of this compound and record the EPR spectrum after each addition.
-
Analyze the changes in the lineshape of the EPR signal of the iron-sulfur cluster, which are indicative of inhibitor binding.[3]
-
2. Potentiometric Titration
-
Objective: To measure the change in the midpoint potential of the iron-sulfur cluster and other redox centers upon this compound binding.
-
Protocol:
-
Use a purified preparation of Complex III in a buffered solution.
-
Employ a potentiometric cell equipped with a working electrode, a reference electrode, and a counter electrode.
-
Add a series of redox mediators to facilitate electron equilibration between the protein's redox centers and the working electrode.
-
Perform a reductive titration by adding small aliquots of a reductant (e.g., sodium dithionite) while monitoring the potential.
-
Simultaneously, use spectrophotometry to monitor the redox state of the cytochromes.
-
Repeat the titration in the presence of a saturating concentration of this compound.
-
Fit the data to the Nernst equation to determine the midpoint potentials of the redox centers in the absence and presence of the inhibitor.[3]
-
3. Stopped-Flow Kinetics
-
Objective: To determine the binding rate constant of this compound to Complex III.
-
Protocol:
-
Utilize a stopped-flow rapid scanning spectrophotometer.
-
Prepare two syringes: one containing reduced Complex III (reduced with ascorbate) and the other containing this compound in the same buffer.
-
Rapidly mix the contents of the two syringes.
-
Monitor the rapid oxidation of cytochrome c1, which is a consequence of the this compound-induced elevation of the ISP's redox potential and subsequent electron transfer to c1.[5]
-
The rate of cytochrome c1 oxidation is assumed to be much faster than the inhibitor binding, thus the observed rate of oxidation reflects the rate of this compound binding.[5]
-
Calculate the second-order binding rate constant from the observed pseudo-first-order rate constants at different this compound concentrations.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The interaction of yeast Complex III with some respiratory inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the binding rate constants of stigmatellin and this compound to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Downstream Effects of UHDBT Inhibition: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the downstream effects of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) inhibition. As a potent and specific inhibitor of the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain, this compound serves as a critical tool for studying mitochondrial dysfunction. This document compares its performance with other well-characterized Complex III inhibitors, providing supporting experimental data, detailed methodologies, and visual representations of the affected signaling pathways.
Mechanism of Action: Inhibition of the Q-Cycle
This compound is a synthetic quinone analog that acts as a tight-binding inhibitor of ubiquinol oxidation.[1] It specifically binds to the iron-sulfur protein (ISP) of the cytochrome b-c1 complex, likely at a site involved in ubiquinone binding. This binding event is enhanced when the iron-sulfur protein is in its reduced state and effectively blocks the transfer of electrons within the complex, thereby inhibiting mitochondrial respiration.
This guide will compare this compound with two other widely used Complex III inhibitors:
-
Antimycin A: Binds to the Qi (quinone-inside) site of cytochrome b, blocking the transfer of electrons from heme bL to ubiquinone.
-
Myxothiazol: Binds to the Qo (quinone-outside) site of cytochrome b, preventing the transfer of electrons from ubiquinol to the iron-sulfur protein.[2]
The distinct binding sites of these inhibitors can lead to differential downstream effects, particularly concerning the production of reactive oxygen species (ROS).
Comparative Analysis of Downstream Effects
The inhibition of Complex III by this compound and its counterparts triggers a cascade of downstream cellular events. The following table summarizes the key comparative effects based on available experimental data.
| Downstream Effect | This compound | Antimycin A | Myxothiazol |
| Primary Target | Iron-Sulfur Protein (Rieske) | Cytochrome b (Qi site) | Cytochrome b (Qo site) |
| Mitochondrial Respiration | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Reactive Oxygen Species (ROS) Production | Does not induce significant ROS production[3] | Induces significant superoxide production[3][4] | Does not induce significant ROS production[3] |
| Apoptosis Induction | Induces apoptosis | Potently induces apoptosis | Induces apoptosis |
| Cell Cycle Arrest | Likely, but specific data is limited | Induces S-phase arrest[5] | Data limited |
| HIF-1α Stabilization | Likely under hypoxic conditions | Stabilizes HIF-1α | Stabilizes HIF-1α |
| Protein Kinase C (PKC) Activation | Potential for activation via superoxide from other sources | Can activate PKC | Activates PKC via superoxide production[6] |
| Proteomic & Metabolomic Changes | Data limited | Significant alterations in mitochondrial proteome and cellular metabolome[7][8] | Data limited |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Complex III inhibitors (this compound, Antimycin A, Myxothiazol)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the Mito Stress Test compounds and the specific Complex III inhibitor being tested.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the compounds to determine key parameters of mitochondrial function.
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells or tissue sections treated with Complex III inhibitors
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix the treated cells or tissue sections with fixation solution.
-
Permeabilization: Permeabilize the samples to allow entry of the labeling reagents.[1]
-
TUNEL Labeling: Incubate the samples with the TUNEL reaction mixture at 37°C in a humidified chamber.[9]
-
Washing: Wash the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Visualization: Mount the samples and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a microplate, mix the cell lysate with the caspase-3 substrate and assay buffer.[6]
-
Incubation: Incubate the plate at 37°C to allow for substrate cleavage.[10]
-
Measurement: Read the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Analysis of Protein Phosphorylation by Western Blot
This protocol is for detecting changes in the phosphorylation status of specific proteins in signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific to the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding. It is recommended to use BSA instead of milk for blocking when detecting phosphoproteins.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
Signaling Pathways and Visualizations
Inhibition of mitochondrial Complex III has profound effects on cellular signaling. Below are diagrams of key affected pathways generated using Graphviz.
Caption: Inhibition sites of this compound and alternatives on Complex III.
Caption: Downstream signaling pathways affected by Complex III inhibition.
Caption: Experimental workflow for evaluating Complex III inhibitors.
References
- 1. clyte.tech [clyte.tech]
- 2. mpbio.com [mpbio.com]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bt-laboratory.com [bt-laboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to UHDBT: A Potent Inhibitor of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), a synthetic ubiquinone analog and a potent inhibitor of the mitochondrial electron transport chain. Its performance is compared with other well-known inhibitors of Complex III, supported by experimental data and detailed protocols.
Mechanism of Action and Comparative Performance
This compound is a specific inhibitor of the ubiquinol oxidation (Qo) site within the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. Its binding to the Qo site blocks the transfer of electrons from ubiquinol to the iron-sulfur protein, thereby halting the electron flow through Complex III and inhibiting cellular respiration. The inhibition by this compound is known to be tight-binding and pH-dependent.
For comparative purposes, this guide includes data on two other widely used Qo site inhibitors: myxothiazol and stigmatellin. While all three inhibitors target the same site, their precise binding pockets and inhibitory mechanisms show slight differences, leading to variations in their potency across different organisms.
Data Presentation: Inhibitory Potency of Complex III Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and binding rate constants of this compound and its alternatives in mitochondria from various organisms. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Organism | Inhibitor | Parameter | Value | Reference Organism/Tissue |
| Bovine | This compound | Binding Rate Constant | 2.3 x 10⁵ M⁻¹s⁻¹ (at pH 7.5) | Heart Mitochondria |
| Bovine | Stigmatellin | Binding Rate Constant | 1.0 x 10⁵ M⁻¹s⁻¹ (at pH 7.5) | Heart Mitochondria |
| Higher Plants | This compound | Inhibition Level | nM to µM range (pathway dependent) | Plant Mitochondria |
| Saccharomyces cerevisiae (Yeast) | Myxothiazol | Resistance Loci | Clustered in cytochrome b gene | Mitochondrial DNA |
| Saccharomyces cerevisiae (Yeast) | Stigmatellin | Resistance Loci | Clustered in cytochrome b gene | Mitochondrial DNA |
Experimental Protocols
Spectrophotometric Assay for Complex III (Ubiquinol-Cytochrome c Reductase) Activity
This protocol is a reliable method for determining the activity of Complex III in isolated mitochondria and for assessing the potency of inhibitors like this compound.
Principle: The assay measures the reduction of cytochrome c, which is catalyzed by Complex III. The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored over time.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Decylubiquinol (substrate)
-
Cytochrome c (from horse heart)
-
KCN (to inhibit Complex IV)
-
Antimycin A (a specific Complex III inhibitor, for control)
-
This compound or other inhibitors
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, cytochrome c, and KCN.
-
Add the mitochondrial sample to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
To determine the effect of an inhibitor, pre-incubate the mitochondria with the desired concentration of this compound.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately start monitoring the increase in absorbance at 550 nm at regular intervals.
-
The rate of cytochrome c reduction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the specific activity of Complex III, subtract the rate obtained in the presence of a saturating concentration of Antimycin A (non-Complex III dependent cytochrome c reduction).
-
To determine the IC50 value of this compound, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
High-Resolution Respirometry for Measuring Mitochondrial Oxygen Consumption
This protocol utilizes instruments like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria, providing a comprehensive view of mitochondrial function and the effects of inhibitors.
Principle: The Seahorse XF Analyzer measures real-time changes in oxygen concentration in a microplate well, allowing for the determination of OCR. By sequentially injecting different substrates and inhibitors, various parameters of mitochondrial respiration can be assessed.
Materials:
-
Seahorse XF Analyzer and corresponding cell culture microplates
-
Adherent cells or isolated mitochondria
-
Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors), and this compound.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere. For isolated mitochondria, a specific protocol for attaching them to the plate is followed.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with the pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the desired inhibitors (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Seahorse XF Analyzer Run: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then start the measurement protocol.
-
Data Analysis: The Seahorse software will calculate the OCR at baseline and after each injection. The effect of this compound on basal, ATP-linked, and maximal respiration can be determined by comparing the OCR of this compound-treated wells to control wells.
Mandatory Visualizations
Caption: Mitochondrial Electron Transport Chain with this compound Inhibition Site.
Caption: Experimental Workflow for Studying Mitochondrial Inhibitors.
Validating the Efficacy of UHDBT in Novel Experimental Models: A Comparative Guide
Introduction
This guide provides a comprehensive comparison of the novel therapeutic agent, UHDBT, against current standard alternatives in preclinical experimental models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and understand its underlying mechanism of action. The experimental protocols and data are designed to be illustrative of the rigorous validation process for a new therapeutic compound.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, this compound is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism of apoptosis evasion in various malignancies. This compound is designed to bind to the BH3-binding groove of Bcl-2, thereby liberating pro-apoptotic proteins such as Bim and Bax, leading to the initiation of the intrinsic apoptotic cascade.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2, leading to the activation of pro-apoptotic proteins and subsequent cell death.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing this compound with two standard-of-care Bcl-2 inhibitors, Competitor A and Competitor B.
Table 1: In Vitro Cytotoxicity (IC50) in various cancer cell lines
| Cell Line | Tumor Type | This compound (nM) | Competitor A (nM) | Competitor B (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 15 | 35 | 50 |
| Toledo | Diffuse Large B-cell Lymphoma | 25 | 60 | 85 |
| MOLM-13 | Acute Myeloid Leukemia | 40 | 90 | 120 |
| H146 | Small Cell Lung Cancer | 75 | 150 | 200 |
Table 2: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model (Toledo Cell Line)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1500 ± 150 | 0 |
| This compound | 50 mg/kg, oral, daily | 300 ± 50 | 80 |
| Competitor A | 50 mg/kg, oral, daily | 600 ± 75 | 60 |
| Competitor B | 50 mg/kg, oral, daily | 750 ± 90 | 50 |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound, Competitor A, and Competitor B were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with increasing concentrations of the compounds for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Husbandry: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Female NOD/SCID mice (6-8 weeks old) were used.
-
Tumor Implantation: Toledo cells (5 x 10^6 cells) were suspended in Matrigel and subcutaneously implanted into the right flank of the mice.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into four groups (n=8 per group) and treated with vehicle control, this compound, Competitor A, or Competitor B.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The study was terminated on Day 21, and the tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage relative to the vehicle control group.
The presented data from novel experimental models demonstrates that this compound exhibits superior in vitro cytotoxicity across multiple cancer cell lines and more potent in vivo anti-tumor efficacy compared to established Bcl-2 inhibitors. These findings underscore the potential of this compound as a promising therapeutic candidate for cancers dependent on the Bcl-2 survival pathway. Further investigation in advanced preclinical models and clinical trials is warranted.
Safety Operating Guide
A General Protocol for the Safe Disposal of Hazardous Laboratory Chemicals
Disclaimer: The chemical identifier "UHDBT" is not a recognized standard. The following procedures provide a general framework for the safe disposal of hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to all institutional and local regulations.
This guide is intended to provide essential safety and logistical information to ensure the safe handling and disposal of hazardous materials, thereby building trust and promoting a culture of safety within the laboratory environment.
I. Pre-Disposal Planning and Hazard Identification
Before beginning any process that will generate hazardous waste, it is crucial to have a comprehensive disposal plan in place. This involves understanding the chemical's properties and associated hazards.
1. Chemical Identification and Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's properties, hazards, handling precautions, and disposal considerations.[1] Key sections to review include Hazard(s) Identification, Composition/Information on Ingredients, Handling and Storage, and Disposal Considerations.[1]
-
Hazardous Characteristics: Determine if the waste exhibits any of the following characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
2. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle hazardous chemicals in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): The required PPE will be specified in the SDS. A typical minimum includes:
-
Gloves: Chemically resistant gloves appropriate for the specific substance.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat or other protective clothing.[3]
-
II. Step-by-Step Disposal Procedure
The following steps outline a general procedure for the safe collection, storage, and disposal of hazardous chemical waste.
1. Waste Collection:
-
Container Selection: Use a chemically compatible container that is in good condition and has a secure, leak-proof lid. The original container may be used if it is in good condition.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or chemical formulas)
-
The approximate percentage of each component
-
The date accumulation started
-
The specific hazards (e.g., flammable, corrosive, toxic)
-
-
Segregation: Never mix incompatible waste streams. Mixing incompatible chemicals can lead to violent reactions, explosions, or the generation of toxic gases. Consult the SDS for incompatibility information.
2. Waste Storage:
-
Location: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; allow for at least 10% headspace to accommodate expansion.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous waste.[4][5] They will provide specific instructions for waste pickup and may require the completion of a hazardous waste manifest.[5]
-
Waste Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.[4][5] Ensure that all containers are properly labeled and sealed before the scheduled pickup time.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures.
1. Spills:
-
Small Spills: If you are trained and it is safe to do so, clean up small spills using an appropriate spill kit.
-
Large Spills: Evacuate the area immediately and alert your supervisor and EHS.
2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Seek Medical Attention: In all cases of exposure, seek medical attention and provide the SDS to the medical personnel.[2]
Data Presentation
The following table summarizes typical quantitative data found on a Safety Data Sheet that is critical for proper disposal procedures.
| Parameter | Value | Significance for Disposal |
| pH | Varies (e.g., <2 or >12.5 for corrosives) | Determines if the waste is classified as corrosive hazardous waste. |
| Flash Point | Varies (e.g., <60°C for flammable liquids) | Indicates the temperature at which the liquid gives off enough vapor to ignite. |
| LD50 (Lethal Dose, 50%) | Varies | Provides information on the acute toxicity of the substance. |
| Permissible Exposure Limit (PEL) | Varies (e.g., ppm or mg/m³) | Defines the maximum concentration of a substance to which a worker can be exposed. |
Experimental Protocols
The methodologies for determining the quantitative data presented above are standardized tests:
-
pH: Determined using a calibrated pH meter.
-
Flash Point: Typically determined using a closed-cup or open-cup flash-point tester.
-
LD50: Determined through toxicological studies on laboratory animals.
-
Permissible Exposure Limit (PEL): Established by regulatory agencies based on toxicological and epidemiological data.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a hazardous laboratory chemical.
Caption: Logical workflow for hazardous chemical disposal.
References
Essential Safety and Handling Guide for UHDBT (5-undecyl-6-hydroxy-4,7-dioxobenzothiazole)
Disclaimer: No specific Safety Data Sheet (SDS) for UHDBT (5-undecyl-6-hydroxy-4,7-dioxobenzothiazole) was located. The following guidance is based on the safety data for structurally related benzothiazole and aryl ketone compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and to perform a risk assessment prior to handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, based on related benzothiazole compounds, it should be handled as a hazardous substance. Potential hazards include toxicity if swallowed, in contact with skin, or inhaled, as well as potential for serious eye and skin irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. For extended handling, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid or solutions of this compound should be conducted in a chemical fume hood to minimize inhalation exposure. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of solid this compound onto weigh paper.
-
Transfer the solid to the appropriate glassware.
-
Slowly add the desired solvent to dissolve the this compound. Avoid splashing.
-
Once dissolved, proceed with the experimental protocol.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of contaminated weigh paper and any other single-use items in the designated solid waste container.
-
Wipe down the work surface inside the fume hood.
-
Properly label and store the prepared this compound solution.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Table 2: this compound Waste Management and Disposal
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container | Collect contaminated items such as gloves, pipette tips, and weigh paper. Do not mix with non-hazardous waste. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect unused solutions and contaminated solvents. Do not dispose of down the drain. |
| Sharps Waste | Puncture-resistant sharps container | Dispose of any needles or other contaminated sharps in a designated sharps container. |
Logical Flow for this compound Waste Disposal:
Caption: Decision-making process for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
At the point of generation, determine if the waste is solid, liquid, or sharp.
-
Use separate, clearly labeled waste containers for each type of this compound-contaminated waste.
-
-
Waste Collection:
-
Solid Waste: Place items like contaminated gloves, wipes, and plasticware into a designated, sealed container labeled "Hazardous Solid Waste" and listing "this compound".
-
Liquid Waste: Pour liquid waste into a compatible, sealed container labeled "Hazardous Liquid Waste" and listing "this compound" and the solvent(s) used.
-
Sharps Waste: Dispose of any contaminated needles or other sharps immediately into a designated sharps container.
-
-
Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this chemical waste through standard laboratory trash or drains.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
